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  • Product: (2-Bromo-3-fluorophenyl)methanesulfonyl chloride
  • CAS: 1507690-74-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2-Bromo-3-fluorophenyl)methanesulfonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction (2-Bromo-3-fluorophenyl)methanesulfonyl chloride is a halogenated aromatic sulfonyl chloride that holds significant potential as a versatile bu...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromo-3-fluorophenyl)methanesulfonyl chloride is a halogenated aromatic sulfonyl chloride that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique trifunctional nature, featuring a reactive sulfonyl chloride group, a synthetically adaptable bromine atom, and a metabolically influential fluorine atom, makes it a valuable precursor for the synthesis of novel drug candidates and complex organic molecules. The strategic placement of these functionalities on the phenyl ring allows for a diverse range of chemical modifications, enabling the exploration of new chemical space in drug discovery programs. The presence of fluorine, in particular, is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and physicochemical properties of bioactive molecules, such as metabolic stability, lipophilicity, and binding affinity.[1][2]

This technical guide provides a comprehensive overview of the known physical properties, a detailed exploration of its probable synthetic routes based on analogous well-established methods, its expected chemical reactivity, and its potential applications in drug development. This document is intended to serve as a valuable resource for researchers and scientists working with this and related compounds.

Physicochemical Properties

While extensive experimental data for (2-Bromo-3-fluorophenyl)methanesulfonyl chloride is not widely available in peer-reviewed literature, key physical and chemical identifiers have been reported by chemical suppliers. It is important to note that some of this data may be predicted and should be confirmed experimentally.

PropertyValueReference
CAS Number 1507690-74-5[3]
Molecular Formula C₇H₅BrClFO₂S[3]
Molecular Weight 287.53 g/mol [3]
Appearance Powder
Melting Point 55-60 °C
Boiling Point 386.7 ± 42.0 °C at 760 mmHg (Predicted)
Flash Point 187.7 ± 27.9 °C (Predicted)
Storage Store at 2-8°C for long-term storage

Synthesis of (2-Bromo-3-fluorophenyl)methanesulfonyl chloride

Detailed experimental procedures for the synthesis of (2-Bromo-3-fluorophenyl)methanesulfonyl chloride are not readily found in the scientific literature. However, a reliable synthetic strategy can be inferred from the well-documented synthesis of the analogous compound, (2-bromophenyl)methanesulfonyl chloride.[4][5] The proposed pathway commences with the commercially available 2-bromo-3-fluorotoluene and proceeds through a three-step sequence involving radical bromination, formation of a thiouronium salt, and subsequent oxidative chlorination.

Proposed Synthetic Pathway

Synthetic Pathway A 2-Bromo-3-fluorotoluene B (2-Bromo-3-fluorobenzyl) bromide A->B Radical Bromination (NBS, AIBN) C S-(2-Bromo-3-fluorobenzyl)isothiuronium bromide B->C Thiourea D (2-Bromo-3-fluorophenyl)methanethiol C->D Hydrolysis (NaOH) E (2-Bromo-3-fluorophenyl)methanesulfonyl chloride D->E Oxidative Chlorination (Cl₂, H₂O/HCl)

Caption: Proposed synthetic pathway for (2-Bromo-3-fluorophenyl)methanesulfonyl chloride.

Step-by-Step Experimental Protocol (Analogous to non-fluorinated synthesis[5])

Step 1: Synthesis of (2-Bromo-3-fluorobenzyl) bromide

  • To a solution of 2-bromo-3-fluorotoluene in a suitable non-polar solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

  • Reflux the reaction mixture under inert atmosphere, monitoring the reaction progress by an appropriate method (e.g., TLC or GC).

  • Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Remove the solvent under reduced pressure to yield crude (2-Bromo-3-fluorobenzyl) bromide, which can be used in the next step without further purification or purified by distillation under reduced pressure.

Step 2: Synthesis of (2-Bromo-3-fluorophenyl)methanethiol via Thiouronium Salt

  • Dissolve (2-Bromo-3-fluorobenzyl) bromide and thiourea in ethanol and reflux the mixture for several hours.

  • Cool the reaction mixture to allow the precipitation of the S-(2-Bromo-3-fluorobenzyl)isothiuronium bromide salt.

  • Collect the salt by filtration and wash with cold ethanol.

  • Suspend the thiouronium salt in an aqueous solution of sodium hydroxide and reflux under an inert atmosphere to effect hydrolysis.

  • After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the (2-Bromo-3-fluorophenyl)methanethiol.

  • Extract the thiol with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Step 3: Oxidative Chlorination to (2-Bromo-3-fluorophenyl)methanesulfonyl chloride

  • Suspend the crude (2-Bromo-3-fluorophenyl)methanethiol in a mixture of hydrochloric acid and water.

  • Cool the vigorously stirred suspension in an ice bath.

  • Bubble chlorine gas through the suspension while maintaining the temperature below 10°C.

  • Monitor the reaction for the disappearance of the thiol.

  • Upon completion, extract the product with a chlorinated solvent such as dichloromethane.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (2-Bromo-3-fluorophenyl)methanesulfonyl chloride.

  • The final product can be purified by recrystallization or column chromatography.

Chemical Reactivity and Handling

(2-Bromo-3-fluorophenyl)methanesulfonyl chloride is expected to exhibit reactivity typical of sulfonyl chlorides, characterized by the electrophilic nature of the sulfur atom.[6]

Reactions with Nucleophiles

The primary utility of this compound lies in its reaction with a wide range of nucleophiles, where the chloride ion acts as a good leaving group.

  • Reaction with Amines (Sulfonamide Formation): This is a cornerstone reaction in medicinal chemistry.[7] (2-Bromo-3-fluorophenyl)methanesulfonyl chloride will react with primary and secondary amines in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to form the corresponding N-substituted sulfonamides. These sulfonamides are often stable and can serve as key intermediates or final drug compounds.[8]

  • Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a base, it will react with alcohols to form sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution reactions.[8]

  • Hydrolysis: Like most sulfonyl chlorides, this compound is highly sensitive to moisture and will readily hydrolyze to the corresponding (2-bromo-3-fluorophenyl)methanesulfonic acid and hydrochloric acid.[6] This reaction is often exothermic. Therefore, it is crucial to handle the compound under anhydrous conditions and store it in a tightly sealed container in a dry environment.[9]

General Experimental Workflow for Sulfonamide Synthesis

Sulfonamide Synthesis A Dissolve amine and base in anhydrous solvent B Cool to 0°C A->B C Add (2-Bromo-3-fluorophenyl)- methanesulfonyl chloride solution dropwise B->C D Stir at room temperature C->D E Aqueous workup D->E F Purification (Chromatography/Recrystallization) E->F G Characterization (NMR, MS, IR) F->G

Caption: A typical experimental workflow for the synthesis of sulfonamides.

Applications in Drug Discovery and Development

The structural features of (2-Bromo-3-fluorophenyl)methanesulfonyl chloride make it a highly attractive reagent for drug discovery.

  • Introduction of the Sulfonamide Moiety: The sulfonamide group is a privileged scaffold in medicinal chemistry, found in a wide array of drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[7] This reagent provides a direct route to introduce the (2-bromo-3-fluorophenyl)methanesulfonyl group into potential drug candidates.

  • Fluorine as a Bioisostere and Metabolic Blocker: The fluorine atom can significantly impact the biological properties of a molecule. It can act as a bioisostere for a hydrogen atom or a hydroxyl group, and its high electronegativity can influence the acidity of nearby protons and the binding affinity of the molecule to its target. Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage, which can enhance the metabolic stability and pharmacokinetic profile of a drug.[1][2]

  • Bromine as a Handle for Further Functionalization: The bromine atom on the aromatic ring serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[7] This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Safety and Handling

(2-Bromo-3-fluorophenyl)methanesulfonyl chloride should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. As with other sulfonyl chlorides, it is expected to be corrosive and a lachrymator.[5][10] It is highly reactive towards moisture and should be stored under an inert atmosphere in a cool, dry place.[9] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

(2-Bromo-3-fluorophenyl)methanesulfonyl chloride is a promising and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a reactive sulfonyl chloride, a synthetically versatile bromine atom, and a metabolically robust fluorine atom provides a powerful tool for the design and synthesis of novel therapeutic agents. While detailed experimental data on the compound itself is limited, its properties and reactivity can be reliably inferred from analogous compounds, enabling its effective utilization in research and development.

References

  • BenchChem. (2025). A Technical Guide to the Reactivity and Stability of (2-bromophenyl)methanesulfonyl chloride.
  • BenchChem. (2025). Alternative methods for the synthesis of (2-bromophenyl)methanesulfonyl chloride.
  • BenchChem. (2025). Synthesis of (2-bromophenyl)methanesulfonyl Chloride: A Comprehensive Technical Guide.
  • Synthesis of sulfonyl chloride substrate precursors. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Reaction of (2-bromophenyl)methanesulfonyl chloride with Primary and Secondary Amines.
  • BenchChem. (2025). Stability of (2-bromophenyl)methanesulfonyl chloride under different reaction conditions.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Reactions of Methanesulfonyl Chloride. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to (2-bromophenyl)methanesulfonyl chloride and Other Sulfonylating Agents for Researchers.
  • PubChem. (n.d.). (2-Bromo-6-chloro-4-fluorophenyl) methanesulfonate. Retrieved from [Link]

  • Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information.
  • Vrijland, M. S. A. (1977). Sulfonyl cyanides: Methanesulfonyl cyanide. Organic Syntheses, 57, 88. [Link]

  • PubChemLite. (n.d.). (2-bromo-4-fluorophenyl)methanesulfonyl chloride (C7H5BrClFO2S).
  • Chemsrc. (2025, August 25). (2-FLUOROPHENYL)METHANESULFONYL CHLORIDE | CAS#:24974-71-8. Retrieved from [Link]

  • LookChem. (n.d.). (3-bromo-2-fluorophenyl)methanesulfonyl chloride. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of (2-Bromophenyl)methanesulfonyl Chloride and Its Derivatives.
  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • Jones, L. H., Summerhill, N. W., Swain, N. A., & Mills, J. E. (2010). Aromatic chloride to nitrile transformation: medicinal and synthetic chemistry. MedChemComm, 1(5), 309-318. [Link]

  • Naka, Y., Kawamura, H., & Sasaki, T. (n.d.). Confirmation of introduction of sulfonyl groups. (a) NMR spectra of compounds 2 and 3 . (b) IR spectra of compound 3. ResearchGate. Retrieved from [Link]

  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • Filler, R. (2009). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry, 1(5), 777-791. [Link]

  • BenchChem. (2025). Spectroscopic data (NMR, IR, MS) for 3-(3-Fluorophenyl)-3'-methylpropiophenone.

Sources

Exploratory

Strategic Synthesis and Sourcing of 2-Bromobenzylsulfonyl Chloride Derivatives: A Technical Whitepaper

Introduction & Chemical Causality In the landscape of modern medicinal chemistry and drug development, (2-bromophenyl)methanesulfonyl chloride (CAS: 24974-74-1) serves as an indispensable bifunctional electrophile 1. It...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Causality

In the landscape of modern medicinal chemistry and drug development, (2-bromophenyl)methanesulfonyl chloride (CAS: 24974-74-1) serves as an indispensable bifunctional electrophile 1. It features a highly reactive sulfonyl chloride moiety—ideal for the installation of sulfonamides and sulfonate esters—paired with an ortho-bromo substituent on the aromatic ring. This halogen handle acts as a critical anchor for late-stage palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations 2.

Unlike arylsulfonyl chlorides, which can be synthesized via direct electrophilic aromatic chlorosulfonation, benzylsulfonyl chlorides require a fundamentally different retrosynthetic approach. Direct sulfonation of 2-bromotoluene would preferentially attack the electron-rich aromatic ring due to the ortho/para-directing nature of the alkyl group. Therefore, synthesizing the benzyl derivative mandates nucleophilic substitution precisely at the benzylic carbon, necessitating specific starting materials and a multi-step pathway 1.

Starting Material Selection

The selection of starting materials dictates the scalability, safety, and overall yield of the final sulfonyl chloride.

  • 2-Bromotoluene : The most cost-effective foundational starting material. However, it requires a harsh radical bromination step to activate the benzylic position 1.

  • 2-Bromobenzyl bromide (CAS: 3433-80-5) : A commercially available, advanced starting material that bypasses the need for toxic and corrosive radical bromination 3. It is the preferred starting point for laboratory-scale synthesis.

  • 2-Bromobenzyl chloride (CAS: 578-51-8) : Often synthesized from 2-bromobenzyl alcohol, this serves as an alternative electrophile for the thioamidation step 4.

The Isothiouronium Synthetic Pathway

The most robust and widely adopted method for synthesizing 2-bromobenzylsulfonyl chloride is the isothiouronium salt pathway 1.

Causality of the Thioamidation Step: Directly reacting a benzyl halide with sodium hydrogen sulfide (NaSH) to form a thiol often results in over-alkylation, yielding symmetrical sulfides. Employing thiourea as the nucleophile prevents this side reaction. Thiourea reacts rapidly with 2-bromobenzyl bromide to form an S-alkyl isothiouronium salt. This intermediate is highly crystalline, stable, and easily isolated, acting as a perfect staging point for oxidative chlorination [[1]](), 5.

G SM 2-Bromotoluene (Starting Material) INT1 2-Bromobenzyl bromide (Intermediate) SM->INT1 Br2, CCl4, hv Radical Bromination INT2 Isothiouronium Salt (Thio-Intermediate) INT1->INT2 Thiourea, EtOH Nucleophilic Substitution PROD 2-Bromobenzylsulfonyl chloride (Target Electrophile) INT2->PROD Cl2/H2O or NaClO2/HCl Oxidative Chlorination

Synthetic workflow from 2-bromotoluene to 2-bromobenzylsulfonyl chloride.

Experimental Protocols: A Self-Validating System

The following protocols represent a validated, continuous workflow from 2-bromotoluene to the final sulfonyl chloride, designed to ensure high fidelity and reproducibility 1, 6.

Protocol A: Radical Bromination to 2-Bromobenzyl Bromide

Objective: Regioselective functionalization of the benzylic methyl group.

  • Setup: In a two-necked round-bottom flask equipped with a reflux condenser, dissolve 2-bromotoluene (1.0 eq) in a non-polar solvent (e.g., carbon tetrachloride or trifluorotoluene) 1. Causality: Non-polar solvents suppress electrophilic aromatic substitution, favoring the homolytic cleavage required for radical reactions.

  • Initiation: Heat the mixture to reflux under constant visible light irradiation.

  • Addition: Add elemental bromine (1.05 eq) dropwise. The reaction proceeds via a free-radical chain mechanism.

  • Workup: Once HBr evolution ceases and the bromine color dissipates, cool the mixture. Wash with aqueous sodium bisulfite to quench residual halogens, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 2-bromobenzyl bromide 1.

Protocol B: Thioamidation and Oxidative Chlorination

Objective: Conversion of the benzylic halide to a sulfonyl chloride via an isothiouronium intermediate.

  • Thioamidation: Reflux 2-bromobenzyl bromide (1.0 eq) and thiourea (1.1 eq) in 95% ethanol for 6 hours. Cool the mixture to precipitate the (2-bromobenzyl)isothiouronium bromide salt. Collect the solid via vacuum filtration 1.

  • Oxidative Chlorination: Suspend the isolated isothiouronium salt (1.0 eq) in a mixture of acetonitrile and concentrated HCl. Slowly add sodium chlorite (NaClO₂, 3.0 eq) at 0 °C 6. Causality: NaClO₂ in acid generates chlorine dioxide and chlorine in situ, which smoothly oxidizes the sulfur(II) species to sulfur(VI) while introducing the chloride leaving group, avoiding the severe hazards of handling pressurized Cl₂ gas 6, 5.

  • Isolation: Extract the aqueous mixture with dichloromethane. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to afford 2-bromobenzylsulfonyl chloride as a moisture-sensitive product 7.

Optimization of Oxidative Chlorination

Recent advancements have introduced alternative oxidative chlorination reagents that improve safety and reaction kinetics. The table below summarizes the quantitative performance of these reagent systems based on recent synthetic literature.

Reagent SystemSolvent EnvironmentAvg. Reaction TimeYield RangeSafety & Scalability Profile
Cl₂ (gas) / H₂O Aqueous / Acidic2 - 4 hours70 - 80%Requires specialized gas handling and scrubbing; standard for bulk industrial synthesis 1.
NaClO₂ / HCl Acetonitrile / H₂O30 - 60 mins80 - 85%Mild conditions, generates oxidants in situ; excellent for laboratory scale 6.
NaOCl·5H₂O Acetic Acid1 - 6 mins75 - 91%Extremely fast kinetics, utilizes stable bleach crystals; high scalability and safety 8.

Downstream Applications in Drug Development

Once synthesized, 2-bromobenzylsulfonyl chloride is primarily utilized to form complex sulfonamides. However, sulfonyl chlorides are highly sensitive to hydrolysis and can degrade during storage 7. To circumvent stability issues during high-throughput library synthesis, researchers often employ the Sulfur-Phenolate Exchange (SuPhenEx) methodology. By reacting the sulfonyl chloride with 4-nitrophenol, a stable 4-nitrophenyl benzylsulfonate ester is formed. This intermediate can be stored indefinitely and subsequently reacted with various amines at room temperature to yield sulfonamides in near-quantitative yields 9.

Downstream SC 2-Bromobenzylsulfonyl chloride SULFONAMIDE Sulfonamide Derivative SC->SULFONAMIDE Amines, Et3N, CH2Cl2 Direct Coupling SULFONATE 4-Nitrophenyl benzylsulfonate SC->SULFONATE 4-Nitrophenol, Base Esterification SULFONATE->SULFONAMIDE Amines, RT SuPhenEx Reaction

Downstream applications of 2-bromobenzylsulfonyl chloride in sulfonamide synthesis.

References

  • Google Patents - CN103351315A - General preparation method of sulfonyl chloride.
  • Google Patents - WO2018002437A1 - Benzodioxane derivatives and their pharmaceutical use.
  • NIH / PMC - Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides. Available at: [Link]

  • Google Patents - CN103193687A - Method for preparing sulfonyl chloride in environment-friendly mode.
  • NanfangChem - 2-Bromobenzyl bromide. Available at: [Link]

Sources

Foundational

Technical Whitepaper: Structural Profiling and Synthetic Methodologies of (2-Bromo-3-fluorophenyl)methanesulfonyl Chloride

Executive Summary In modern drug discovery and medicinal chemistry, the strategic decoration of molecular scaffolds with specific halogenated motifs is a proven tactic for optimizing pharmacokinetic and pharmacodynamic p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the strategic decoration of molecular scaffolds with specific halogenated motifs is a proven tactic for optimizing pharmacokinetic and pharmacodynamic profiles. (2-Bromo-3-fluorophenyl)methanesulfonyl chloride (CAS: 1507690-74-5) serves as a highly specialized, bifunctional building block primarily utilized for the synthesis of complex sulfonamides.

As a Senior Application Scientist, I have structured this guide to provide an in-depth analysis of its physicochemical properties, the structural causality behind its design, and field-validated protocols for its synthesis and downstream application.

Physicochemical Profiling & Structural Causality

Understanding the fundamental properties of a building block is critical before integrating it into high-throughput screening libraries or scale-up campaigns.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound[1],[2]:

ParameterValue / Description
Chemical Name (2-Bromo-3-fluorophenyl)methanesulfonyl chloride
CAS Number 1507690-74-5
Molecular Formula C₇H₅BrClFO₂S
Molecular Weight 287.53 g/mol
SMILES String O=S(=O)(Cl)Cc1c(Br)c(F)cccc1
Compound Class Alkylsulfonyl Halide (Benzylic)
Calculated LogP (CLogP) ~1.44
Storage Conditions -10°C to 4°C (Inert Atmosphere)
Structural Causality in Drug Design

The architecture of (2-Bromo-3-fluorophenyl)methanesulfonyl chloride is not arbitrary; it is engineered for specific stereoelectronic effects:

  • The Benzylic Linker (-CH₂-SO₂Cl): Unlike direct arylsulfonyl chlorides, the methylene spacer introduces a degree of conformational flexibility. This allows the resulting sulfonamide to access distinct binding pockets in target proteins.

  • The 2-Bromo Substitution: The bulky bromine atom at the ortho position relative to the methanesulfonyl group introduces significant steric hindrance. This restricts the free rotation of the benzylic bond, effectively "locking" the molecule into a limited set of bioactive conformations, which can dramatically increase target affinity and selectivity.

  • The 3-Fluoro Substitution: Fluorine at the meta position modulates the electron density of the aromatic ring. It enhances lipophilicity (aiding in membrane permeability) and acts as a metabolic shield, protecting the aromatic ring from rapid cytochrome P450-mediated oxidation without adding excessive steric bulk.

Synthetic Methodology: The Oxidative Chlorination Pathway

The synthesis of benzylic sulfonyl chlorides is notoriously challenging due to the risk of over-oxidation and the instability of the product. Direct reaction of benzylic halides with sulfites to form sulfonic acids is often low-yielding for sterically hindered systems like the 2-bromo-3-fluoro derivative.

To circumvent this, the industry standard relies on a two-step process: the formation of an S-alkyl isothiouronium salt , followed by oxidative chlorination using N-chlorosuccinimide (NCS)[3],[4].

Causality of Reagent Selection
  • Why Thiourea? Thiourea is a highly potent, neutral nucleophile that rapidly displaces the benzylic halide via an Sₙ2 mechanism, forming a stable, easily isolable S-benzyl isothiouronium salt.

  • Why NCS over Cl₂ Gas? While molecular chlorine (Cl₂) can be used for oxidative chlorination, it is highly hazardous and aggressively electrophilic, often leading to unwanted ring chlorination or cleavage of the benzylic C-S bond. NCS in the presence of HCl provides a controlled, gradual release of electrophilic chlorine, ensuring high chemoselectivity and product purity[3].

Synthesis A 2-Bromo-3-fluorobenzyl halide (Starting Material) B Thiourea (EtOH, Reflux) A->B Nucleophilic Substitution C S-(2-Bromo-3-fluorobenzyl) isothiouronium salt B->C Intermediate Isolation D NCS, HCl, MeCN (Oxidative Chlorination) C->D Oxidation E (2-Bromo-3-fluorophenyl) methanesulfonyl chloride D->E Final Product

Caption: Workflow for the synthesis of (2-Bromo-3-fluorophenyl)methanesulfonyl chloride.

Step-by-Step Protocol (Self-Validating)

Table 2: Reagent Stoichiometry

Reagent Equivalents Role
2-Bromo-3-fluorobenzyl bromide 1.0 eq Starting Material
Thiourea 1.05 eq Nucleophile
N-Chlorosuccinimide (NCS) 4.0 eq Oxidant / Chlorine Source

| 2M HCl (aq) | Excess | Acidic Medium |

Phase 1: Isothiouronium Salt Formation

  • Dissolve 2-bromo-3-fluorobenzyl bromide (1.0 eq) in anhydrous ethanol (0.5 M concentration).

  • Add thiourea (1.05 eq) in a single portion.

  • Reflux the mixture for 1–2 hours. Validation check: TLC (Hexanes/EtOAc) should show complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to yield the crude S-(2-bromo-3-fluorobenzyl)isothiouronium bromide salt as a white solid.

Phase 2: Oxidative Chlorination

  • Suspend the crude isothiouronium salt in a mixture of acetonitrile (MeCN) and 2M HCl (1:1 v/v).

  • Cool the suspension to 0°C using an ice-water bath.

  • Add NCS (4.0 eq) portion-wise over 15 minutes. Mechanistic note: The reaction is exothermic; maintaining the temperature below 15°C is critical to prevent the hydrolysis of the newly formed sulfonyl chloride into the corresponding sulfonic acid.

  • Stir for 30–45 minutes at 0°C to 10°C.

  • Extract the aqueous mixture with cold dichloromethane (DCM). Wash the organic layer with ice-cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a low temperature (<30°C) to afford the target (2-Bromo-3-fluorophenyl)methanesulfonyl chloride.

Application Workflow: Sulfonamide Library Generation

The primary utility of this compound is the generation of sulfonamides via reaction with primary or secondary amines.

Mechanistic Caution (The Sulfene Pathway): Unlike arylsulfonyl chlorides, benzylic sulfonyl chlorides possess mildly acidic alpha-protons. In the presence of strong or excess base (e.g., triethylamine), they can undergo an E1cB-like elimination to form a highly reactive sulfene intermediate (Ar-C=SO₂). While amines can attack the sulfene to form the desired sulfonamide, this pathway is prone to side reactions (e.g., dimerization). Therefore, using strictly non-nucleophilic bases (like DIPEA) and controlling the temperature is paramount.

Application A (2-Bromo-3-fluorophenyl)methanesulfonyl chloride C Base (e.g., DIPEA or Pyridine) Solvent (DCM/THF) A->C B Primary/Secondary Amines (Library) B->C D Diverse Sulfonamide Library C->D Sulfonylation (via Sulfene Intermediate) E High-Throughput Screening (Target Assays) D->E Hit Identification

Caption: High-throughput sulfonylation workflow for drug discovery libraries.

Sulfonylation Protocol
  • Dissolve the target amine (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C under an argon atmosphere.

  • Add a solution of (2-Bromo-3-fluorophenyl)methanesulfonyl chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via flash chromatography to isolate the pure sulfonamide.

Handling, Stability, and Storage

Alkylsulfonyl halides are highly sensitive to moisture. Exposure to ambient humidity will result in rapid hydrolysis, yielding (2-bromo-3-fluorophenyl)methanesulfonic acid and hydrogen chloride gas[1].

  • Storage: Must be stored at -10°C to 4°C in a tightly sealed container flushed with an inert gas (Argon or Nitrogen)[1],[5].

  • Handling: Weigh and dispense in a fume hood or glovebox. If the reagent appears as a viscous liquid with white precipitate (sulfonic acid by-product), it should be discarded or repurified prior to use.

References

  • EnamineStore. "(2-bromo-3-fluorophenyl)methanesulfonyl chloride (CAS 1507690-74-5) Product Details." EnamineStore.
  • Sapphire Bioscience. "(2-Bromo-3-fluorophenyl)methanesulfonyl chloride." Sapphire Bioscience.
  • Thieme Connect. "Telescoping Alkyl Halide to Alkyl Sulfonyl Chloride by Recyclable Thiourea/NCBSI/HCl System." Synthesis.
  • Google Patents. "Method for preparing sulfonyl chloride in environment-friendly mode (CN103193687A)." Google Patents.

Sources

Exploratory

The Bifunctional Reactivity of Substituted Benzylsulfonyl Chlorides: Mechanistic Insights and Synthetic Applications

Introduction: The Dual-Reactive Architecture Benzylsulfonyl chlorides ( Ar−CH2​−SO2​Cl ) are indispensable building blocks in modern organic synthesis and medicinal chemistry. They are the primary reagents used to instal...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual-Reactive Architecture

Benzylsulfonyl chlorides ( Ar−CH2​−SO2​Cl ) are indispensable building blocks in modern organic synthesis and medicinal chemistry. They are the primary reagents used to install the benzylsulfonyl pharmacophore, a structural motif critical to the efficacy of numerous FDA-approved therapeutics, including diuretics, antiviral agents, and targeted covalent inhibitors[1].

However, unlike standard arylsulfonyl chlorides (e.g., tosyl chloride), benzylsulfonyl chlorides possess a unique bifunctional nature . This dual reactivity stems from two distinct molecular sites:

  • The Electrophilic S(VI) Center: Highly susceptible to nucleophilic attack by amines, alcohols, and thiols.

  • The Acidic Benzylic Position: The α -methylene protons are rendered highly acidic by the combined electron-withdrawing effects of the adjacent sulfonyl group and the aromatic ring.

Failure to account for this bifunctionality is the leading cause of poor yields, isotopic scrambling, and unexpected side products in sulfonylation workflows. Understanding and controlling this reactivity is paramount for successful drug development.

Mechanistic Divergence: Direct Substitution vs. Sulfene Pathways

The acidic nature of the benzylic protons creates a mechanistic bifurcation that is entirely dependent on the choice of base and reaction conditions.

Pathway A: Direct Nucleophilic Substitution ( SN​2 at Sulfur)

When mild bases (e.g., pyridine) and strong nucleophiles are employed, the reaction proceeds via a classical direct substitution at the sulfur atom. The base acts merely as an acid scavenger, and the integrity of the benzylic protons is maintained.

Pathway B: The Sulfene Intermediate (Elimination-Addition)

When strong, non-nucleophilic bases (such as triethylamine or DIPEA) are introduced, the reaction undergoes an E1cB -like elimination. The base rapidly deprotonates the acidic benzylic position, forcing the ejection of the chloride leaving group to generate a highly reactive, transient sulfene intermediate ( Ar−CH=SO2​ )[2].

Once generated, the sulfene can undergo two primary fates:

  • Nucleophilic Trapping: Nucleophiles attack the sulfene to form sulfonamides, sulfonate esters, or thiosulfonates[3].

  • Cycloaddition: In the absence of strong nucleophiles, sulfenes readily undergo [2+2] or [4+2] cycloadditions, serving as critical intermediates for the synthesis of complex heterocycles like sultams and sultones[4].

G BSC Benzylsulfonyl Chloride (Ar-CH2-SO2Cl) BaseNu Base & Nucleophile Addition BSC->BaseNu Reagents Direct Direct Substitution (SN2 at Sulfur) BaseNu->Direct Mild Base (Pyridine) Sulfene Sulfene Intermediate (Ar-CH=SO2) BaseNu->Sulfene Strong Base (Et3N) Prod1 Sulfonamides / Esters Direct->Prod1 Substitution Sulfene->Prod1 Trapping Prod2 Sultams / Sultones Sulfene->Prod2 Cycloaddition

Mechanistic bifurcation of benzylsulfonyl chlorides into direct substitution and sulfene pathways.

Modern Catalytic Applications: Desulfonative Cross-Coupling

Beyond classical polar reactivity, the bifunctional nature of benzylsulfonyl chlorides has been leveraged in modern transition-metal catalysis. Recent breakthroughs have demonstrated their utility in nickel-catalyzed desulfonative cross-coupling reactions[5].

In these workflows, benzylsulfonyl chlorides act as electrophiles. Upon oxidative addition to a Ni(0) catalyst, the molecule undergoes SO2​ extrusion (desulfonylation). When coupled with arylsulfonyl chlorides acting as sulfur precursors, this pathway allows for the highly selective synthesis of asymmetric thioethers ( Ar−S−CH2​−Ar′ ), solving a long-standing challenge in materials science and medicinal chemistry[5].

NiCatalysis NiCat Ni Catalyst Step1 Desulfonylation NiCat->Step1 Enters Cycle ArSO2Cl Arylsulfonyl Chloride (Sulfur Precursor) ArSO2Cl->Step1 Reacts BnSO2Cl Benzylsulfonyl Chloride (Electrophile) Step2 Cross-Coupling BnSO2Cl->Step2 C-S Cleavage Step1->Step2 Transmetalation Step2->NiCat Regeneration Product Asymmetric Thioether Step2->Product Reductive Elimination

Nickel-catalyzed desulfonative cross-coupling workflow for asymmetric thioether synthesis.

Influence of Aromatic Substitution on Reactivity

The electronic nature of substituents on the aromatic ring heavily dictates the dominant reaction pathway. Electron-withdrawing groups (EWGs) lower the pKa​ of the benzylic protons, accelerating sulfene formation and increasing susceptibility to hydrolysis[6].

Table 1: Substituent Effects on Benzylsulfonyl Chloride Reactivity

Substituent on Aryl RingRelative Benzylic AcidityInductive/Resonance EffectDominant Pathway (with Et3​N )Practical Implication
Unsubstituted (-H) BaselineNoneMixed ( SN​2
  • Sulfene)
Requires careful base selection to avoid complex product mixtures.
2-Chloro / 2-Bromo HighStrong EWG (-I)Sulfene EliminationHighly sensitive to moisture; rapid hydrolysis to sulfonic acid[6].
4-Nitro ( −NO2​ ) Very HighStrong EWG (-I, -M)Sulfene / CycloadditionExcellent substrate for synthesizing spirocyclic sultams[4].
4-Methoxy ( −OCH3​ ) LowEDG (+M)Direct Substitution ( SN​2 )Stabilizes the sulfonyl electrophile; resists sulfene formation.

Self-Validating Experimental Protocols

To harness the bifunctional nature of these reagents, experimental conditions must be strictly controlled. The following protocols demonstrate how to intentionally select for either the direct substitution or the sulfene pathway.

Protocol A: Chemoselective Synthesis of N-Benzylsulfonamides (Avoiding Sulfene)

Objective: Synthesize a sulfonamide via direct SN​2 substitution while strictly suppressing the sulfene intermediate to prevent isotopic scrambling or side-reactions.

  • Reagent Preparation: Dissolve the target amine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Selection & Addition: Add anhydrous pyridine (1.2 equiv).

    • Causality: Pyridine ( pKa​≈5.2 ) acts as an efficient acid scavenger but is insufficiently basic to deprotonate the benzylic protons of the benzylsulfonyl chloride, thereby shutting down the E1cB sulfene pathway.

  • Electrophile Addition: Cool the mixture to 0 °C. Add the substituted benzylsulfonyl chloride (1.05 equiv) dropwise.

    • Causality: Low temperatures reduce the kinetic energy available for elimination, further favoring the direct nucleophilic attack at the S(VI) center.

  • Self-Validating Workup: Quench the reaction with water. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3​ , and brine.

    • Validation Checkpoint: The 1M HCl wash is critical; it quantitatively protonates and removes unreacted pyridine into the aqueous layer, preventing reverse-catalysis or product degradation during concentration.

  • Analytical Validation: Analyze the purified product via 1H -NMR ( CDCl3​ ). The spectrum must show a sharp singlet integrating to 2H at ~4.2–4.5 ppm. If the reaction is conducted in a deuterated solvent system (e.g., D2​O /dioxane), the complete absence of deuterium incorporation at the benzylic position definitively proves the sulfene intermediate was bypassed[2].

Protocol B: Sulfene-Mediated Synthesis of Benzyl Thiosulfonates

Objective: Intentionally generate a highly reactive sulfene intermediate to synthesize thiosulfonates, which serve as potent covalent inhibitor warheads for cysteine proteases[3].

  • Reagent Preparation: Dissolve the substituted benzylsulfonyl chloride (1.0 equiv) in anhydrous acetonitrile (MeCN) at -10 °C.

  • Sulfene Generation: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) dropwise.

    • Causality: DIPEA is a strong, sterically hindered, non-nucleophilic base. Its steric bulk prevents it from acting as a nucleophile, while its high basicity ensures rapid deprotonation of the benzylic carbon. This forces the elimination of the chloride ion, generating the transient sulfene ( Ar−CH=SO2​ ). A transient yellowing of the solution is a visual indicator of sulfene formation.

  • Nucleophilic Trapping: Immediately add the target thiol (1.0 equiv).

    • Causality: The highly electrophilic sulfene rapidly reacts with the soft sulfur nucleophile, forming the critical S-S bond characteristic of thiosulfonates.

  • Self-Validating Workup: Dilute the mixture with ethyl acetate and wash with saturated NaHCO3​ , followed by brine.

    • Validation Checkpoint: TLC monitoring (Hexanes:EtOAc) under UV light will show the complete disappearance of the highly polar sulfonyl chloride spot and the appearance of a new, distinct thiosulfonate spot.

  • Analytical Validation: High-Resolution Mass Spectrometry (HRMS) will confirm the exact mass of the thiosulfonate adduct. Additionally, 13C -NMR will show a characteristic upfield shift in the benzylic carbon resonance due to the altered electronic environment of the thiosulfonate compared to the starting chloride.

References

  • BenchChem. "Application Notes and Protocols for Catalytic Sulfonylation with (2-Chlorophenyl)methanesulfonyl Chloride."
  • King, J. F., et al. "Sulfene, an Intermediate in the Alcoholysis of Methanesulfonyl Chloride." Journal of the American Chemical Society.
  • BenchChem. "Stability of (2-bromophenyl)methanesulfonyl chloride under different reaction conditions."
  • ChemRxiv. "Nitriles as multipurpose reagents for the synthesis of sultams and sultons."
  • Ward, D. J. "The development of thiosulfonates as cysteine protease inhibitors." University of Glasgow Theses.
  • Miao, R.-G., et al. "Nickel-catalyzed desulfonative cross-coupling of benzylsulfonyl chlorides with arylsulfonyl chlorides for synthesis of asymmetric thioethers." Cell Reports Physical Science.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of N-Alkyl/Aryl-(2-Bromo-3-fluorophenyl)methanesulfonamides

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Reagent Focus: (2-Bromo-3-fluorophenyl)methanesulfonyl chloride (CAS: 1507690-74-5) Introduction and Strategic Utility The sulf...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Reagent Focus: (2-Bromo-3-fluorophenyl)methanesulfonyl chloride (CAS: 1507690-74-5)

Introduction and Strategic Utility

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, serving as a privileged pharmacophore in therapeutics ranging from anti-inflammatories (COX-2 inhibitors) to antimicrobials and diuretics[1]. The reagent (2-Bromo-3-fluorophenyl)methanesulfonyl chloride (MW: 287.53, CLogP: 1.441) is a highly versatile, bifunctional building block[2].

Beyond the formation of the robust sulfonamide linkage, the 2-bromo and 3-fluoro substituents on the phenyl ring provide critical handles for late-stage functionalization. The bromo group is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the fluoro group modulates the local lipophilicity and can influence the pKa of the adjacent benzylic protons or the resulting sulfonamide NH.

Mechanistic Insights: The Sulfene Pathway vs. Direct Displacement

To master the coupling of arylmethanesulfonyl chlorides with primary amines, one must understand the underlying kinetic pathways. While standard aryl sulfonyl chlorides (like tosyl chloride) react via direct nucleophilic substitution ( SN​2 ) at the sulfur atom, arylmethanesulfonyl chlorides possess highly acidic α -protons [3].

When exposed to a base (such as triethylamine or pyridine), the reagent rapidly undergoes dehydrohalogenation to generate a transient, highly electrophilic sulfene intermediate ( Ar−CH=SO2​ )[4].

Causality in Experimental Design:

  • Base Selection: The base is not merely an acid scavenger to neutralize the HCl byproduct; it actively drives the formation of the reactive sulfene[4].

  • Order of Addition: Adding the sulfonyl chloride dropwise to a pre-cooled mixture of the amine and base ensures that as soon as the sulfene is generated, it is immediately trapped by the nucleophilic amine. If generated in the absence of the amine, the sulfene will rapidly dimerize or react with trace moisture to form sulfonic acid[5].

Mechanism SM (2-Bromo-3-fluorophenyl) methanesulfonyl chloride Sulfene Sulfene Intermediate [Ar-CH=SO2] SM->Sulfene Base (-HCl) SN2 Direct SN2 Attack (Minor Pathway) SM->SN2 + Amine Product Sulfonamide Product Sulfene->Product + Amine SN2->Product Base (-HCl) Amine Primary Amine (R-NH2) Amine->Sulfene Amine->SN2

Fig 1. Mechanistic divergence: Sulfene generation vs. direct substitution in sulfonamide synthesis.

Quantitative Data & Reaction Parameters

The choice of reaction conditions dictates the purity profile and yield. Below is a structured comparison of the two primary methodologies used for this transformation.

ParameterProtocol A: Anhydrous Homogeneous[5]Protocol B: Biphasic (Schotten-Baumann)[3]
Solvent System Dry DCM or THFEtOAc / Water or DCM / Water
Base Triethylamine (TEA) or DIPEA (1.2 - 2.0 eq)Aqueous Na2​CO3​ or NaOH (1.5 - 3.0 eq)
Amine Equivalents 1.0 - 1.1 eq1.0 - 1.2 eq
Temperature 0 °C Room Temperature0 °C Room Temperature
Reaction Time 2 - 12 hours4 - 24 hours
Primary Advantage Prevents hydrolysis of the sulfonyl chlorideEco-friendly, easy removal of salts
Best Suited For Electron-deficient or sterically hindered aminesHighly nucleophilic, water-stable amines

Experimental Methodologies

Protocol A: Anhydrous Synthesis (Recommended for Maximum Yield)

This self-validating protocol utilizes anhydrous conditions to suppress the formation of (2-bromo-3-fluorophenyl)methanesulfonic acid, a common hydrolytic byproduct[5],[1].

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Amine Solution: Dissolve the primary amine (1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL).

  • Base Addition: Add anhydrous Triethylamine (TEA, 1.5 mmol, 1.5 eq). Causality: Excess base ensures complete neutralization of HCl and drives sulfene formation.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Causality: Low temperatures mitigate the exothermic nature of the reaction and prevent over-reaction (di-sulfonylation)[5].

  • Electrophile Addition: Dissolve (2-Bromo-3-fluorophenyl)methanesulfonyl chloride (1.05 mmol, 1.05 eq) in anhydrous DCM (2.0 mL). Add this solution dropwise to the amine mixture over 15-30 minutes.

    • Self-Validation Cue: The solution may turn slightly cloudy as triethylamine hydrochloride salts begin to precipitate, confirming the reaction is proceeding.

  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 2–12 hours. Monitor via TLC or LC-MS until the primary amine is consumed[5].

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (10 mL). Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure sulfonamide.

Workflow S1 1. Reagent Preparation Dissolve Amine + TEA in dry DCM Equilibrate to 0°C S2 2. Electrophile Addition Dropwise addition of Sulfonyl Chloride Maintain 0°C for 15-30 mins S1->S2 S3 3. Reaction Propagation Warm to RT, Stir 2-12h Monitor via TLC/LC-MS S2->S3 S4 4. Quench & Workup Quench with aq. NH4Cl Extract (DCM), Wash (Brine), Dry (Na2SO4) S3->S4 S5 5. Purification Silica Gel Chromatography or Recrystallization S4->S5

Fig 2. Step-by-step experimental workflow for anhydrous sulfonamide synthesis.

Troubleshooting Guide

Even with robust protocols, deviations can occur. Use the following logic to correct reaction failures:

  • Issue: Significant Formation of Di-sulfonylated Byproduct

    • Cause: The newly formed secondary sulfonamide is deprotonated by the base and acts as a nucleophile, attacking a second equivalent of the sulfonyl chloride[5].

    • Solution: Ensure strict stoichiometry (do not exceed 1.05 eq of sulfonyl chloride). Maintain the reaction strictly at 0 °C during the addition phase, as higher temperatures favor the second sulfonylation[5].

  • Issue: High Levels of Polar Byproduct (Sulfonic Acid)

    • Cause: Hydrolysis of (2-Bromo-3-fluorophenyl)methanesulfonyl chloride due to adventitious water[5].

    • Solution: Rigorously dry the amine starting material (amines are often hygroscopic). Use freshly distilled or sure-seal anhydrous solvents. Ensure the reaction is kept under an inert atmosphere.

  • Issue: Incomplete Conversion of Amine

    • Cause: The primary amine may be highly electron-deficient (e.g., heavily fluorinated anilines) or sterically hindered, making it a poor nucleophile.

    • Solution: Elevate the reaction temperature gently after the initial 0 °C addition, or switch to a more nucleophilic base catalyst like DMAP (4-Dimethylaminopyridine) to activate the sulfonyl chloride.

References

  • Organic Letters - ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available at: [Link]

  • MDPI. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Available at: [Link]

  • Chemical Reviews - ACS Publications. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (Details sulfene generation from arylmethanesulfonyl chlorides). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification of crude (2-Bromo-3-fluorophenyl)methanesulfonamides by column chromatography

Welcome to the Technical Support Center. As application scientists, we recognize that the purification of halogenated methanesulfonamides—specifically (2-Bromo-3-fluorophenyl)methanesulfonamide—presents unique chromatogr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we recognize that the purification of halogenated methanesulfonamides—specifically (2-Bromo-3-fluorophenyl)methanesulfonamide—presents unique chromatographic challenges. This compound features a highly polar, hydrogen-bonding methanesulfonamide moiety attached to a lipophilic, halogenated aromatic ring. This dichotomy often leads to severe peak tailing, poor recovery, and solubility bottlenecks during standard normal-phase chromatography[1].

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and optimize your purification workflows.

Purification Decision Workflow

Before diving into specific troubleshooting steps, consult the decision tree below to determine the optimal purification strategy for your crude mixture.

G Start Crude (2-Bromo-3-fluorophenyl) methanesulfonamide TLC TLC Screening (Hexane/EtOAc) Start->TLC CheckTailing Severe Tailing Observed? TLC->CheckTailing AddBase Add 0.1-1% Et3N to Mobile Phase CheckTailing->AddBase Yes Standard Standard Normal Phase Silica CheckTailing->Standard No Solubility Soluble in Loading Solvent? AddBase->Solubility Standard->Solubility DryLoad Dry Loading (Silica Gel) Solubility->DryLoad No WetLoad Wet Loading (Minimal DCM) Solubility->WetLoad Yes Flash Flash Column Chromatography DryLoad->Flash WetLoad->Flash Pure Pure Sulfonamide Fractions Flash->Pure

Caption: Workflow for optimizing the purification of halogenated methanesulfonamides.

Troubleshooting & FAQs

Q1: Why does my compound streak severely on TLC and tail during column elution? Causality: The methanesulfonamide group (-NHSO₂CH₃) acts as both a strong hydrogen-bond donor (via the acidic N-H proton) and acceptor (via the polar S=O bonds). When exposed to bare silica gel, these groups interact intensely with the acidic silanol (Si-OH) sites on the stationary phase[1]. This creates non-linear adsorption isotherms, causing the compound to stick and drag across the column. Solution: You must deactivate the silica gel. Introduce 0.1% to 1% (v/v) Triethylamine (Et₃N) or ammonium hydroxide into your mobile phase[2]. The amine acts as a competitive hydrogen bond acceptor, binding to the acidic silanol sites and masking them from the sulfonamide. This simple modification will drastically tighten the banding of your fractions[2].

Q2: My crude mixture precipitates at the top of the column when loaded with the mobile phase. How can I prevent this? Causality: Halogenated aromatic sulfonamides exhibit strong intermolecular hydrogen bonding, leading to high crystal lattice energies. Consequently, they often have poor solubility in non-polar or moderately polar solvent mixtures (like Hexane/EtOAc)[3]. Loading a suspension causes the compound to dissolve unevenly as the run progresses, ruining the separation and causing column overpressure[1]. Solution: Utilize the Dry Loading technique. Dissolve the crude mixture in a volatile, highly solubilizing solvent (e.g., Acetone or Dichloromethane)[1]. Add dry silica gel and evaporate the solvent under reduced pressure to form a free-flowing powder. This pre-adsorbs the compound uniformly over a large surface area, bypassing the solubility bottleneck during loading[3].

Q3: I am observing co-elution of my product with the starting sulfonyl chloride or unreacted halobenzene. How do I improve resolution? Causality: While starting materials like sulfonyl chlorides lack the hydrogen-bond donating N-H group, their dipole moments can still result in similar retention factors (Rf) in standard normal-phase systems if the column is overloaded or the gradient is too steep[1]. Solution: Implement a shallow step-gradient. Start with a highly non-polar system (e.g., 90:10 Hexane/EtOAc) to elute the less polar starting materials first[4]. Only after the starting material has eluted should you increase the polarity to push off the sulfonamide. Alternatively, switch to a Dichloromethane/Methanol (95:5) system, which provides excellent orthogonal selectivity for highly polar sulfonamides[5].

Quantitative Solvent Optimization

Selecting the correct mobile phase is critical. The table below summarizes the expected performance of various solvent systems for the isolation of (2-Bromo-3-fluorophenyl)methanesulfonamides.

Solvent SystemAdditiveAverage RfPeak Shape / ResolutionRecommendation
Hexane / EtOAc (70:30)None0.15Severe tailing, broad bandsNot recommended for final purification[6]
Hexane / EtOAc (50:50)None0.35Moderate tailingGood for initial crude screening
Hexane / EtOAc (50:50)1% Et₃N0.40Sharp, symmetrical bandsOptimal for Normal Phase [2]
DCM / MeOH (95:5)None0.30Sharp, excellent recoveryExcellent alternative for highly polar crudes[5]
Self-Validating Experimental Protocols
Protocol A: Optimal Dry Loading for Halogenated Sulfonamides

Objective: To prevent column overloading and precipitation of poorly soluble methanesulfonamides[1].

  • Dissolution: Dissolve 1.0 g of the crude reaction mixture in 10 mL of a highly solubilizing, volatile solvent (e.g., Acetone or Dichloromethane)[1].

  • Adsorption: Add 2.5 g of TLC-grade silica gel to the solution (approximately 2.5x the mass of the crude product)[1].

  • Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure until a dry powder is formed[1].

    • Self-Validation Check: Inspect the powder. If it clumps or sticks to the walls of the flask, residual solvent or oil remains. Add 5 mL of DCM, swirl to redissolve, and re-evaporate until completely free-flowing.

  • Application: Carefully pour the dry-loaded powder evenly onto the flat surface of the pre-packed silica bed[3]. Top with a 1 cm layer of clean sea sand to protect the bed from disturbance during solvent addition.

Protocol B: Triethylamine-Deactivated Silica Gel Chromatography

Objective: To eliminate peak tailing caused by silanol-sulfonamide hydrogen bonding[2].

  • Solvent Preparation: Prepare your target mobile phase (e.g., 70:30 Hexane/EtOAc) and add 1% (v/v) Triethylamine (Et₃N)[2]. Mix thoroughly.

  • Column Equilibration: Pack the column with standard silica gel and flush with at least 2 column volumes (CV) of the Et₃N-spiked mobile phase.

    • Self-Validation Check: Measure the pH of the eluent exiting the column using indicator paper. It should be slightly basic, confirming that the acidic silanol sites are fully capped by the amine modifier.

  • Elution: Run the column using a gradient elution approach. Start with a less polar mixture (e.g., 90:10 Hexane/EtOAc) to elute unreacted precursors, then step up to the target polarity[4].

  • Fraction Analysis: Monitor fractions via TLC.

    • Self-Validation Check: The product spot on the TLC plate should appear round and compact. If streaking reappears during the run, the Et₃N buffer was depleted; increase the base concentration slightly in subsequent runs.

References
  • BenchChem Technical Support Team.
  • BenchChem Technical Support Team. "Technical Support Center: Purification Strategies for N-(2-bromoethyl)
  • SciELO. "Efficient synthesis of sulfonamide derivatives on solid supports catalyzed using solvent-free and microwave-assisted methods." scielo.br.
  • BenchChem Technical Support Team. "Technical Support Center: Purification of N-(Trimethylsilyl)sulfonamides." benchchem.com.
  • ACS Publications.
  • Reddit (r/Chempros). "How to separate these sulfonamides with TLC." reddit.com.

Sources

Optimization

Technical Support Center: Sulfonyl Chloride Purification &amp; Troubleshooting

Welcome to the Advanced Reagent Preparation Support Center. Sulfonyl chlorides ( R−SO2​Cl ) are highly reactive electrophiles essential for sulfonamide synthesis, esterification, and protecting group chemistry.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Reagent Preparation Support Center. Sulfonyl chlorides ( R−SO2​Cl ) are highly reactive electrophiles essential for sulfonamide synthesis, esterification, and protecting group chemistry. However, their defining characteristic—a highly polarized S−Cl bond—makes them inherently susceptible to nucleophilic attack by atmospheric moisture, leading to rapid degradation into unreactive sulfonic acids and hydrogen chloride[1][2].

This guide provides field-proven, mechanistically grounded methodologies for the recrystallization and purification of sulfonyl chloride reagents, ensuring high-fidelity results in your downstream synthetic workflows.

Mechanistic Overview: The Degradation Pathway

To successfully purify sulfonyl chlorides, one must understand their failure modes. The primary mechanism of degradation is solvolysis (hydrolysis). When exposed to water, the sulfonyl sulfur undergoes nucleophilic attack. Kinetic studies indicate this proceeds via a distorted trigonal bipyramidal transition state, ultimately displacing the chloride ion[3].

Mechanism RSO2Cl Sulfonyl Chloride (Electrophile) TS Trigonal Bipyramidal Transition State RSO2Cl->TS H2O Moisture (H2O) (Nucleophile) H2O->TS Nucleophilic Attack Products Sulfonic Acid (R-SO3H) + HCl TS->Products Chloride Elimination

Caption: Solvolysis pathway illustrating the moisture-driven degradation of sulfonyl chlorides.

Unlike sulfonyl fluorides, which possess a much stronger S−F bond and exhibit robust thermodynamic stability toward hydrolysis[4], sulfonyl chlorides require strict anhydrous handling and low-temperature processing to maintain their integrity[5].

Frequently Asked Questions (Troubleshooting)

Q: Why does my sulfonyl chloride turn into an intractable oil during recrystallization instead of forming crystals? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute melts below the temperature at which it saturates the solvent. Causality: The presence of impurities (such as diaryl sulfones or hydrolyzed sulfonic acids) significantly depresses the melting point of the sulfonyl chloride. Solution: Adjust your solvent system by increasing the proportion of the non-polar antisolvent (e.g., hexane), lower the initial dissolution temperature, or introduce a seed crystal of pure material to bypass the supersaturation threshold.

Q: Can I use aqueous workups to purify aged sulfonyl chlorides? A: Counterintuitively, yes—but only for specific, highly crystalline, and sterically hindered variants like p-Toluenesulfonyl chloride (TsCl). Aged TsCl containing p-toluenesulfonic acid can be washed with ice-cold water because the sulfonic acid impurity is highly water-soluble, while the intact sulfonyl chloride is not[1][6]. Critical Caveat: This must be followed by immediate and rigorous drying in a vacuum desiccator over a strong desiccant (like P2​O5​ or H2​SO4​ )[6]. For aliphatic or highly reactive sulfonyl chlorides, this method will cause rapid, catastrophic hydrolysis[5].

Q: What is the mechanism of degradation if I accidentally use a protic solvent like ethanol for recrystallization? A: Sulfonyl chlorides will undergo rapid solvolysis in protic solvents. The alcohol acts as a nucleophile, attacking the electrophilic sulfur center to displace the chloride ion, generating a sulfonate ester and HCl [3]. This is an irreversible degradation pathway. Alcohols and unhindered amines must be strictly excluded from the purification environment.

Solvent System Selection Matrix

Selecting the correct binary solvent system is the most critical variable in sulfonyl chloride recrystallization. The goal is to exploit the differential solubility between the non-polar sulfonyl chloride and the highly polar sulfonic acid impurity.

Solvent System (Solvent / Antisolvent)Typical Volumetric RatioDielectric Constants ( ε )Best ApplicationMechanistic Rationale
Toluene / Hexane 1:3 to 1:52.4 / 1.9Aromatic sulfonyl chlorides (e.g., TsCl)Toluene provides solubility at elevated temps; hexane forces crystallization. Polar sulfonic acid impurities remain entirely insoluble and can be filtered out hot[7].
Diethyl Ether / Pentane 1:14.3 / 1.8Thermally sensitive aliphatic variantsLow boiling points allow dissolution and crystallization below 35°C, preventing thermal decomposition[6].
Dichloromethane / Heptane 1:49.1 / 1.9Highly polar or sterically hindered variantsDCM aggressively dissolves the sulfonyl chloride; heptane acts as a strong antisolvent upon cooling[7].

Standard Operating Procedure: Anhydrous Recrystallization

This protocol is designed as a self-validating system. By utilizing a hot-filtration step in a non-polar solvent, you mechanically separate the degraded sulfonic acid (which remains a solid) from the intact sulfonyl chloride (which dissolves).

G Start Aged Sulfonyl Chloride (R-SO2Cl) Check Assess Purity (NMR / Melting Point) Start->Check Impure High Sulfonic Acid Impurity Detected Check->Impure < 95% Pure Dissolve Dissolve in Hot Anhydrous Solvent Check->Dissolve Trace Impurities Wash Cold Water Wash (TsCl specific) Impure->Wash Dry Immediate Vacuum Desiccation Wash->Dry Dry->Dissolve Filter Hot Filtration (Removes R-SO3H) Dissolve->Filter Cool Cooling Gradient (RT to 0°C) Filter->Cool Pure Pure Crystalline R-SO2Cl Cool->Pure

Caption: Decision workflow for the assessment and purification of sulfonyl chloride reagents.

Step-by-Step Methodology

Phase 1: Preparation & Dissolution

  • Glassware Preparation: Flame-dry a two-neck round-bottom flask, a reflux condenser, and a fritted glass funnel under a vacuum. Backfill with dry Argon or Nitrogen.

  • Solvent Preparation: Ensure all solvents (e.g., Toluene and Hexane) are strictly anhydrous (passed through activated alumina columns or distilled over sodium/benzophenone) and degassed.

  • Dissolution: Transfer the crude sulfonyl chloride to the flask under positive inert gas pressure. Add a minimum volume of the primary solvent (e.g., Toluene). Warm the mixture gently (do not exceed 45–50°C to prevent thermal degradation) until the sulfonyl chloride dissolves[5][6].

    • Observation Check: Any white, powdery solid remaining undissolved at this stage is likely the sulfonic acid impurity[7].

Phase 2: Hot Filtration & Crystallization 4. Hot Filtration: Rapidly filter the warm solution through the pre-warmed, anhydrous fritted funnel under a blanket of inert gas to remove the insoluble sulfonic acid byproducts. 5. Antisolvent Addition: Transfer the filtrate to a clean, dry Schlenk flask. Slowly add the antisolvent (e.g., Hexane) dropwise while stirring until the solution becomes faintly turbid. 6. Cooling Gradient: Allow the flask to cool ambiently to room temperature without disturbance. Once crystals begin to form, transfer the flask to an ice bath (0°C) for 2 hours, then to a freezer (-20°C) overnight to maximize yield[1].

Phase 3: Isolation & Validation 7. Isolation: Collect the purified crystals via vacuum filtration using a Schlenk frit or under a heavy blanket of Nitrogen. Wash the crystal bed with a small volume of ice-cold antisolvent (e.g., pure cold hexane)[1]. 8. Drying: Dry the crystals under high vacuum ( <0.1 mbar) for 4–6 hours to remove all residual solvent. 9. Validation: Verify purity via melting point analysis (a sharp melting point indicates successful removal of impurities) and 1H NMR (in anhydrous CDCl3​ ). Store the purified reagent in a tightly sealed amber vial, backfilled with Argon, at 2–8°C[5].

References

  • Shouguang Nuomeng Chemical Co., Ltd. "How to purify Tosyl Chloride?". Nuomeng Chemical. Available at:[Link]

  • Organic Syntheses. "p-Toluenesulfonyl chloride". OrgSyn. Available at: [Link]

  • Robertson, R. E., & Rossall, B. "Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides". Canadian Science Publishing. Available at: [Link]

  • National Institutes of Health (PMC). "Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces". NIH. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Safe Handling &amp; Troubleshooting of Corrosive Sulfonyl Chlorides

Welcome to the Technical Support Center. Designed for researchers and drug development professionals, this guide moves beyond standard safety data sheets.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Designed for researchers and drug development professionals, this guide moves beyond standard safety data sheets. It provides the mechanistic causality behind the reactivity of sulfonyl chlorides, paired with field-proven, self-validating protocols to ensure both laboratory safety and synthetic success.

Core Reactivity & Causality (FAQs)

Q1: Why do sulfonyl chlorides react so violently with water, and what is the exact mechanism? A: The reactivity of sulfonyl chlorides is primarily dictated by the highly electrophilic sulfur atom, which is rendered severely electron-deficient by two strongly electron-withdrawing oxygen atoms and an electronegative chlorine atom (1)[1]. When exposed to water, a rapid, exothermic nucleophilic acyl substitution occurs. Water attacks the sulfonyl group, displacing the excellent chloride leaving group. This hydrolysis generates sulfonic acid and hydrogen chloride (HCl) gas. Because the reaction is highly exothermic, it causes a rapid increase in temperature and pressure, which can lead to violent vessel rupture if contained (2)[2].

Q2: What are the latent hazards when storing and handling reagents like methanesulfonyl chloride (MsCl)? A: Under the Globally Harmonized System (GHS), MsCl is classified as corrosive to metals and highly toxic, reacting with water to release toxic gases (3)[3]. A critical, often-overlooked causality in the lab is the latent pressure buildup in storage bottles. Repeated opening introduces atmospheric moisture, initiating slow hydrolysis. This continually generates HCl gas inside the sealed bottle. Opening an older, pressurized bottle can result in a sudden release of corrosive aerosols. Always open these reagents carefully in a well-ventilated fume hood.

Process Visualization

G N1 1. Anhydrous Setup (Inert gas, dry solvent) N2 2. Reagent Addition (Dropwise, 0°C) N1->N2 N3 3. Reaction Phase (Warming to RT) N2->N3 N4 4. Quench Prep (Cold NaHCO3 aq) N3->N4 Excess R-SO2Cl N5 5. Controlled Quench (Slow addition, vent CO2) N4->N5 N6 6. Aqueous Workup (Phase extraction) N5->N6 Neutral pH

Workflow for the safe handling and controlled quenching of sulfonyl chlorides.

Self-Validating Experimental Protocols

To guarantee safety and scientific integrity, experimental procedures must not rely on blind faith. The following protocol for quenching excess sulfonyl chloride is designed as a self-validating system , incorporating mandatory physical checks before proceeding to the next step.

Protocol: Controlled Reverse-Quenching of Sulfonyl Chlorides

Objective: Safely neutralize unreacted sulfonyl chloride in a reaction mixture prior to aqueous extraction (4)[4].

Step 1: Preparation & Dilution Dilute the completed reaction mixture with an appropriate volume of inert organic solvent (e.g., dichloromethane or ethyl acetate). Causality: Dilution lowers the concentration of the electrophile, reducing the kinetic rate of hydrolysis and mitigating the intensity of the subsequent exotherm.

Step 2: Quench Bath Setup (Thermal Validation) Prepare a beaker containing saturated aqueous sodium bicarbonate (NaHCO₃), using 5-10 molar equivalents of base relative to the initial sulfonyl chloride. Submerge the beaker in an ice bath with vigorous magnetic stirring. Validation Check: Insert a thermometer. Do not proceed until the internal temperature of the base solution is ≤ 5 °C.

Step 3: Reverse Addition (Kinetic Validation) Slowly, in a dropwise manner, transfer the diluted reaction mixture into the cold NaHCO₃ solution. Causality: "Reverse quenching" ensures the aqueous base is always in massive stoichiometric excess, maximizing the heat capacity of the receiving flask and preventing localized thermal runaways. Validation Check: Observe the vigorous CO₂ gas evolution. The rate of addition must be strictly dictated by the bubbling. If foaming reaches the upper third of the vessel, the system is kinetically overloaded; pause addition immediately until foaming subsides (4)[4].

Step 4: Maturation & Neutralization (Chemical Validation) Continue stirring the biphasic mixture in the ice bath for at least 30 minutes post-addition to ensure complete hydrolysis of the resistant sulfonyl chloride droplets. Validation Check: Test the aqueous layer with pH paper. Proceed to separatory funnel extraction only when the pH is strictly neutral or slightly basic (pH 7–8). If acidic, add more NaHCO₃ and continue stirring.

Quantitative Data & Troubleshooting Guide

Table 1: Quantitative Comparison of Quenching Agents
Quenching AgentEquivalents RequiredExothermicityByproduct GasBest Use Case
Ice / Cold Water Large excessHighHClLarge-scale dilution; requires extreme cooling (2)[2].
NaHCO₃ (aq) 5 - 10 eqModerateCO₂Preferred for controlled lab-scale quenching (4)[4].
Na₂CO₃ (aq) 3 - 5 eqModerateCO₂Highly acidic mixtures; faster neutralization (4)[4].
Alcohols (MeOH) 2 - 5 eqLow to ModerateHClSmall-scale conversion to alkyl sulfonates (2)[2].
Troubleshooting Specific Issues

Issue 1: Violent, uncontrolled reaction or foaming during aqueous quench.

  • Causality: The quenching agent (e.g., water or base) was added directly into the concentrated reaction mixture, or the addition was too rapid. This causes a runaway exothermic hydrolysis, instantly boiling the solvent and releasing massive volumes of CO₂ and HCl gas (2)[2].

  • Resolution: Always employ the "reverse quench" method described in the protocol above. Ensure the reaction mixture is heavily diluted with an organic solvent prior to quenching to act as a thermal buffer.

Issue 2: Low yield of the desired sulfonamide/sulfonate ester product.

  • Causality: Two primary factors cause this. First, the product may be undergoing unintended hydrolysis during a prolonged aqueous workup. Second, the starting sulfonyl chloride may have degraded prior to the experiment. If the reagent bottle hissed upon opening, atmospheric moisture has already converted a portion of your active electrophile into unreactive sulfonic acid (5)[5].

  • Resolution: Minimize the time the product spends in the aqueous phase during extraction. To address reagent degradation, either distill the sulfonyl chloride prior to use or recalculate your equivalents based on a purity assay (e.g., quantitative NMR).

References

  • Benchchem. "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group."
  • Benchchem. "Technical Support Center: Workup Procedures for Reactions Involving Sulfuryl Chloride."
  • Benchchem. "Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides."
  • HoriazonChemical. "GHS Classification & Safety Data Sheet (SDS) for Methanesulfonyl Chloride."
  • Quora.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: TsCl vs. (2-Bromo-3-fluorophenyl)methanesulfonyl chloride

As a Senior Application Scientist, selecting the appropriate sulfonyl transfer reagent is rarely just a matter of availability; it is a strategic decision dictated by steric constraints, electronic profiles, and mechanis...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate sulfonyl transfer reagent is rarely just a matter of availability; it is a strategic decision dictated by steric constraints, electronic profiles, and mechanistic pathways. This guide provides an in-depth, objective comparison between a classical arylsulfonyl chloride—p-Toluenesulfonyl chloride (TsCl) —and a highly specialized benzylic derivative, (2-Bromo-3-fluorophenyl)methanesulfonyl chloride .

While both reagents ultimately install a sulfonyl group, their structural differences dictate completely divergent reaction mechanisms, requiring distinct experimental conditions and base selections.

Mechanistic Divergence: SN​2 vs. The Sulfene Pathway

The fundamental difference in reactivity between these two electrophiles lies in the presence or absence of α -protons relative to the sulfonyl group. This structural feature acts as a mechanistic switch.

TsCl: Nucleophilic Catalysis and Direct Substitution

TsCl lacks α -protons. Because the electrophilic sulfur atom is directly attached to a bulky p-tolyl ring, direct bimolecular nucleophilic substitution ( SN​2 ) by weak nucleophiles (like alcohols) is sterically hindered and kinetically slow. To overcome this, TsCl reactions rely on nucleophilic catalysis . A nucleophilic base, typically pyridine or 4-dimethylaminopyridine (DMAP), attacks the sulfur atom to form a highly electrophilic sulfonylpyridinium intermediate. The target nucleophile then attacks this activated intermediate, displacing the pyridine.

(2-Bromo-3-fluorophenyl)methanesulfonyl chloride: The Sulfene Intermediate

Unlike TsCl, this specialized reagent features a methylene spacer (-CH₂-) between the aryl ring and the sulfonyl chloride group, providing two acidic α -protons. The highly electron-withdrawing 2-bromo-3-fluorophenyl moiety further increases the acidity of these protons.

When exposed to a strong Brønsted base like Triethylamine (TEA), the reagent undergoes a rapid E1cB elimination rather than a direct substitution. The base deprotonates the α -carbon, expelling the chloride ion to generate a highly reactive, planar sulfene intermediate ( Ar−CH=SO2​ ). The target nucleophile then rapidly adds across the sulfene double bond. This pathway is exceptionally fast and effectively bypasses the steric hindrance that plagues direct sulfur attack .

ReactivityComparison TsCl TsCl (No α-protons) Base1 Pyridine / DMAP (Nucleophilic Catalysis) TsCl->Base1 Int1 Sulfonylpyridinium Intermediate Base1->Int1 Prod1 Tosyl Product (S_N2 at Sulfur) Int1->Prod1 Benz (2-Br-3-F-Ph)CH2SO2Cl (Has α-protons) Base2 Triethylamine (Et3N) (Brønsted Base) Benz->Base2 Int2 Sulfene Intermediate (Ar-CH=SO2) Base2->Int2 Prod2 Sulfonyl Product (Addition to Sulfene) Int2->Prod2

Divergent mechanisms: TsCl undergoes direct substitution; benzylic sulfonyl chlorides form sulfenes.

Quantitative & Qualitative Comparison

To optimize reaction design, the physical and mechanistic properties of both reagents must be aligned with the target substrate. The table below summarizes the critical operational parameters.

Featurep-Toluenesulfonyl chloride (TsCl)(2-Bromo-3-fluorophenyl)methanesulfonyl chloride
Chemical Class Arylsulfonyl chlorideBenzylic / Alkylsulfonyl chloride
α -Protons NoneTwo (-CH₂-)
Primary Mechanism SN​2 at Sulfur (Nucleophilic Catalysis)E1cB Elimination-Addition (Sulfene Pathway)
Reactive Intermediate Sulfonylpyridinium ionSulfene ( Ar−CH=SO2​ )
Preferred Base Pyridine ( pKa​≈5.2 ), DMAPTriethylamine ( pKa​≈10.7 ), DIPEA
Relative Reaction Rate Moderate (Requires catalysis)Very Fast (Sulfene trapping is near diffusion-controlled)
Moisture Sensitivity Moderate (Stable in air for short periods)Extremely High (Sulfene rapidly hydrolyzes to sulfonic acid)
Primary Application Leaving group generation (Tosylates), ProtectionPharmacophore installation in drug discovery

Self-Validating Experimental Protocols

The mechanistic differences dictate completely different handling and reaction setups. Applying TsCl conditions to the benzylic sulfonyl chloride will result in reaction failure, primarily due to the inability of weak bases (like pyridine) to efficiently generate the sulfene .

Protocol A: Tosylation using TsCl

Design Rationale: Pyridine is utilized as both the solvent and the nucleophilic catalyst. The reaction is kept cold to prevent the formation of alkyl chlorides (a common side reaction where the displaced chloride ion attacks the newly formed tosylate).

  • Preparation: Dissolve the target alcohol (1.0 eq) in anhydrous pyridine (0.5 M concentration).

  • Activation: Cool the solution to 0 °C using an ice bath. Add TsCl (1.5 eq) in three equal portions over 15 minutes. Causality: Portion-wise addition controls the exothermic formation of the sulfonylpyridinium intermediate.

  • Monitoring: Stir at 0 °C to room temperature. Monitor via TLC. The self-validating cue is the disappearance of the UV-active TsCl spot and the emergence of a new, highly UV-active product spot.

  • Workup & Validation: Quench the reaction by adding ice water. Causality: Water hydrolyzes unreacted TsCl into water-soluble p-toluenesulfonic acid (TsOH) and HCl. Extract with Ethyl Acetate, wash extensively with 1M HCl (to remove pyridine), and brine. Dry over MgSO4​ and concentrate.

Protocol B: Sulfonylation using (2-Bromo-3-fluorophenyl)methanesulfonyl chloride

Design Rationale: Triethylamine (TEA) is required to deprotonate the α -carbon. The base must be added last and dropwise to a mixture of the nucleophile and the sulfonyl chloride. If the base is mixed with the sulfonyl chloride without the nucleophile present, the resulting sulfene will rapidly dimerize or react with trace moisture, destroying the reagent.

  • Preparation: Dissolve the target nucleophile (amine or alcohol, 1.0 eq) and (2-Bromo-3-fluorophenyl)methanesulfonyl chloride (1.1 eq) in strictly anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Temperature Control: Cool the mixture to -20 °C or 0 °C. Causality: Sulfene generation is highly exothermic and the intermediate is prone to degradation at elevated temperatures.

  • Sulfene Generation: Add anhydrous Triethylamine (2.0 eq) dropwise over 30 minutes via a syringe pump. Causality: Dropwise addition ensures the steady-state concentration of the highly reactive sulfene remains low, guaranteeing it is instantly trapped by the nucleophile rather than dimerizing.

  • Validation Cue: The immediate precipitation of a white solid (Triethylamine hydrochloride salt) serves as a visual, self-validating indicator that the elimination to the sulfene has occurred and the chloride has been expelled.

  • Workup: Once TLC indicates complete consumption of the nucleophile, quench with saturated aqueous NaHCO3​ . Extract with DCM, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Strategic Selection in Drug Development

When designing a synthetic route, the choice between these reagents is dictated by the end goal:

  • Choose TsCl when the objective is to convert a hydroxyl group into a transient leaving group for subsequent SN​2 displacement, or to install a robust, easily crystallizable protecting group on an amine. Its stability and predictable kinetics make it ideal for process scale-up.

  • Choose (2-Bromo-3-fluorophenyl)methanesulfonyl chloride when the goal is to permanently install the specific halogenated benzylic moiety into a drug candidate to probe structure-activity relationships (SAR). The extreme reactivity of the sulfene intermediate makes this reagent exceptionally useful for sulfonylation of sterically hindered amines that might otherwise resist reaction with standard arylsulfonyl chlorides.

References

  • "Methanesulfonyl chloride - Wikipedia" - Wikipedia. URL:[Link]

  • King, J. F.; Lam, J. Y. L.; Skonieczny, S. "Organic sulfur mechanisms. 35. Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes." - Journal of the American Chemical Society 1992, 114 (5), 1743-1749. URL:[Link]

  • "Why do tosylation and mesylation of alcohols follow different mechanisms?" - Chemistry Stack Exchange. URL:[Link]

Comparative

A Comparative Guide to the Reactivity of (2-Bromo-3-fluorophenyl)methanesulfonyl chloride vs. Mesyl Chloride

Introduction In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the selection of an appropriate sulfonylating agent is a critical decision that can profoundly impa...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the selection of an appropriate sulfonylating agent is a critical decision that can profoundly impact reaction efficiency, yield, and downstream processing. Mesyl chloride (methanesulfonyl chloride, MsCl) is a ubiquitous and cost-effective reagent, valued for its simplicity and broad utility in converting alcohols into excellent leaving groups or synthesizing sulfonamides.[1][2] However, the demand for increasingly complex molecular architectures often necessitates the use of more tailored reagents.

This guide provides an in-depth, objective comparison between the workhorse reagent, mesyl chloride, and a more structurally elaborate alternative, (2-Bromo-3-fluorophenyl)methanesulfonyl chloride. We will dissect the fundamental principles governing their reactivity, supported by mechanistic insights and practical experimental considerations, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.

Physicochemical Properties: A Snapshot

A foundational understanding begins with the basic physical and chemical properties of these two reagents.

PropertyMesyl Chloride(2-Bromo-3-fluorophenyl)methanesulfonyl chloride
CAS Number 124-63-0[3][4]1507690-74-5[5]
Molecular Formula CH₃SO₂Cl[1]C₇H₅BrClFO₂S[5]
Molecular Weight 114.54 g/mol [1]287.53 g/mol [5]
Appearance Colorless liquid[1][6]Solid (Predicted)
Melting Point -32 °C[1][3]N/A
Boiling Point 161 °C[3][6]N/A

Core Reactivity Analysis: A Tale of Two Electrophiles

The reactivity of any sulfonyl chloride is fundamentally dictated by the electrophilicity of the sulfur atom.[7] Nucleophilic attack on this sulfur center, followed by the displacement of the chloride leaving group, is the cornerstone of their synthetic utility. However, the structural nuances between mesyl chloride and (2-bromo-3-fluorophenyl)methanesulfonyl chloride lead to significant differences in their reactivity profiles.

Mesyl Chloride: The Aliphatic Benchmark

Mesyl chloride, with the formula CH₃SO₂Cl, is the simplest organic sulfonyl chloride.[1] The electron-withdrawing sulfonyl group polarizes the S-Cl bond, making the sulfur atom highly susceptible to nucleophilic attack. Its reactivity is straightforward and well-documented.

Two primary mechanistic pathways are considered for its reactions:

  • Direct Nucleophilic Substitution (Sₙ2-like): In the presence of a nucleophile such as an alcohol or amine, the reaction typically proceeds through a concerted, Sₙ2-like mechanism where the nucleophile attacks the sulfur atom, leading to the formation of a sulfonate ester or sulfonamide, respectively.[7][8]

  • Elimination-Addition (Sulfene Formation): In the presence of a strong, non-nucleophilic base (e.g., triethylamine), an E1cB elimination can occur.[1] The base abstracts an acidic α-proton from the methyl group to form a highly reactive intermediate known as sulfene (CH₂=SO₂). This sulfene is then rapidly trapped by the nucleophile present in the reaction mixture.[1][9]

(2-Bromo-3-fluorophenyl)methanesulfonyl chloride: The Electronically Activated Analogue

This substituted benzylic sulfonyl chloride presents a more complex electronic environment. The reactivity of the sulfonyl chloride group is modulated by the substituents on the phenyl ring.

Electronic Effects: The Driving Force for Enhanced Reactivity

The key to understanding the reactivity of (2-Bromo-3-fluorophenyl)methanesulfonyl chloride lies in analyzing the electronic effects of the halogen substituents on the phenyl ring.

  • Inductive Effect (-I): Both bromine and fluorine are highly electronegative atoms. They exert a powerful electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma (σ) bonds.[10][11] This effect is transmitted through the methylene (-CH₂-) bridge to the sulfonyl group.

  • Resonance Effect (+R): Halogens also possess lone pairs of electrons that can be delocalized into the pi (π) system of the aromatic ring, a resonance-donating effect.[10][12] However, for halogens, the inductive effect is significantly stronger and dominates their overall electronic influence.[10]

The net result is a strong deactivation of the aromatic ring and, more importantly, a significant withdrawal of electron density from the benzylic carbon and, subsequently, the sulfur atom. This amplified electron deficiency makes the sulfur atom in (2-Bromo-3-fluorophenyl)methanesulfonyl chloride more electrophilic and thus, kinetically more reactive towards nucleophiles compared to mesyl chloride.

Caption: Inductive electron withdrawal by Br and F substituents enhances the electrophilicity of the sulfur center.

Steric Considerations

The presence of a bromo group at the ortho position introduces potential steric hindrance. While the methylene spacer between the ring and the sulfonyl group mitigates this effect to some extent, bulky nucleophiles may experience slower reaction rates compared to their reactions with the sterically unencumbered mesyl chloride.

Comparative Reactivity Summary

FeatureMesyl Chloride(2-Bromo-3-fluorophenyl)methanesulfonyl chlorideCausality
Electrophilicity HighVery HighStrong -I effect of Br and F substituents significantly increases the electron deficiency at the sulfur atom.[10][11]
Reaction Rate Fast (Benchmark)Generally FasterIncreased electrophilicity leads to a lower activation energy for nucleophilic attack.
Steric Hindrance MinimalModerateThe ortho-bromo group can sterically shield the reaction center from bulky nucleophiles.
Side Reactions Sulfene formation with strong, non-nucleophilic bases.[1][9]Potential for sulfene formation; also possesses a reactive aromatic ring for other transformations.The presence of acidic α-protons allows for potential elimination-addition pathways.[13]
Handling Corrosive, moisture-sensitive liquid.[3][6]Moisture-sensitive solid, requires careful handling to prevent hydrolysis.[14]The sulfonyl chloride functional group is inherently susceptible to hydrolysis.[7][14]

Experimental Protocols: A Practical Guide

To illustrate the practical application and handling of these reagents, the following detailed protocols describe a standard procedure: the conversion of a primary alcohol to its corresponding sulfonate ester.

G cluster_workflow General Experimental Workflow A 1. Reagent Setup Dissolve alcohol and base in anhydrous solvent under N₂. B 2. Reaction Cool to 0 °C. Add sulfonyl chloride dropwise. A->B C 3. Monitoring Stir and warm to RT. Monitor by TLC/LC-MS. B->C D 4. Work-up Quench reaction. Perform aqueous extraction. C->D E 5. Purification Dry organic layer. Concentrate and purify. D->E

Caption: Standard workflow for the synthesis of sulfonate esters.

Protocol 1: Synthesis of a Mesylate Ester using Mesyl Chloride

This protocol details the conversion of a generic primary alcohol (R-CH₂OH) to its mesylate (R-CH₂OMs).

Materials:

  • Primary Alcohol (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N, 1.5 eq)[15]

  • Mesyl Chloride (1.2 eq)[15]

  • Saturated aqueous NH₄Cl solution

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottomed flask under a nitrogen atmosphere, dissolve the primary alcohol (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (1.5 eq) dropwise via syringe. The base acts as an HCl scavenger.

  • Mesylation: Slowly add mesyl chloride (1.2 eq) dropwise to the stirred solution, ensuring the internal temperature remains below 5 °C. A white precipitate of triethylammonium chloride will form.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-3 hours).

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude mesylate ester.

  • Purification: If necessary, purify the crude product by flash column chromatography.

Protocol 2: Synthesis of a (2-Bromo-3-fluorophenyl)methanesulfonate Ester

This protocol describes the sulfonylation of the same primary alcohol (R-CH₂OH) using (2-bromo-3-fluorophenyl)methanesulfonyl chloride.

Materials:

  • Primary Alcohol (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N, 1.5 eq)

  • (2-Bromo-3-fluorophenyl)methanesulfonyl chloride (1.1 eq)[14]

  • Saturated aqueous NH₄Cl solution

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottomed flask under a nitrogen atmosphere, dissolve the primary alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve (2-Bromo-3-fluorophenyl)methanesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

  • Sulfonylation: Add the sulfonyl chloride solution dropwise to the alcohol solution over 15-20 minutes, maintaining the temperature at 0 °C. Causality Note: The higher reactivity of this reagent warrants a slower, more controlled addition to manage the exotherm.

  • Reaction Monitoring: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature. Due to the higher electrophilicity, this reaction is often faster than the corresponding mesylation. Monitor closely by TLC (expect completion within 1-2 hours).

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution.[14]

  • Extraction: Transfer to a separatory funnel, separate the layers, and wash the organic layer with water and brine.[14]

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude (2-bromo-3-fluorophenyl)methanesulfonate ester can be purified by flash chromatography or recrystallization.

Conclusion

The choice between mesyl chloride and (2-bromo-3-fluorophenyl)methanesulfonyl chloride is a decision guided by the specific demands of the synthesis.

  • Mesyl Chloride remains the ideal choice for routine transformations where cost-effectiveness and simplicity are paramount. Its reactivity is predictable, and its handling procedures are well-established.

  • (2-Bromo-3-fluorophenyl)methanesulfonyl chloride offers a distinct advantage in situations requiring higher reactivity. The powerful electron-withdrawing effects of the halogen substituents render its sulfur center highly electrophilic, often leading to faster and more efficient reactions, particularly with less reactive nucleophiles. This enhanced reactivity, however, must be balanced against potential steric limitations and the higher cost of the reagent. Furthermore, the incorporated bromo- and fluoro-phenyl moiety can serve as a handle for subsequent cross-coupling reactions, offering additional synthetic versatility.

Ultimately, a thorough understanding of the electronic and steric factors governing the reactivity of these sulfonyl chlorides allows the discerning scientist to select the optimal tool for the task, paving the way for more efficient and innovative molecular design.

Sources

Validation

Spectroscopic Differentiation of Bromo-Fluorophenyl-Methanesulfonyl Chloride Isomers: A Technical Comparison Guide

Benzylic sulfonyl chlorides are indispensable electrophilic building blocks in medicinal chemistry, primarily utilized for the synthesis of sulfonamide-based therapeutics. The introduction of halogenated phenyl rings—spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Benzylic sulfonyl chlorides are indispensable electrophilic building blocks in medicinal chemistry, primarily utilized for the synthesis of sulfonamide-based therapeutics. The introduction of halogenated phenyl rings—specifically containing both bromine and fluorine—drastically alters the lipophilicity, metabolic stability, and steric landscape of the resulting drug candidates.

However, differentiating positional isomers of bromo-fluorophenyl-methanesulfonyl chloride is a significant analytical challenge. Because the mass and functional groups are identical, standard low-resolution techniques often fail to distinguish them. This guide provides an objective comparison of the spectroscopic signatures of these isomers and establishes self-validating experimental protocols to ensure absolute structural confirmation during drug development.

Isomer Overview & Structural Properties

The positioning of the fluorine and bromine atoms relative to the methanesulfonyl chloride (-CH₂SO₂Cl) group dictates the molecule's steric hindrance and electronic distribution. Table 1 compares the most common commercially available isomers[1][2].

Table 1: Commercially Available Isomers and Steric Profiles
Isomer NameCAS NumberSubstitution PatternSteric Environment at Benzylic Carbon
(4-Bromo-2-fluorophenyl)methanesulfonyl chloride 1178830-06-2[3]2-F, 4-BrOrtho-fluoro (Moderate hindrance)
(2-Bromo-4-fluorophenyl)methanesulfonyl chloride 1178315-16-6[4]2-Br, 4-FOrtho-bromo (High hindrance)
(3-Bromo-4-fluorophenyl)methanesulfonyl chloride 1179247-63-2[5]3-Br, 4-FUnhindered (Meta/Para substituted)
(5-Bromo-2-fluorophenyl)methanesulfonyl chloride 1184467-10-4[2]2-F, 5-BrOrtho-fluoro (Moderate hindrance)
(2-Bromo-5-fluorophenyl)methanesulfonyl chloride 1184712-30-8[2]2-Br, 5-FOrtho-bromo (High hindrance)

Spectroscopic Differentiation Strategy

To objectively identify an unknown isomer, a multi-nuclear NMR approach combined with derivatized Mass Spectrometry is required. The causality behind these spectroscopic shifts is rooted in magnetic anisotropy and scalar coupling.

A. ¹H NMR: The Benzylic and Aromatic Signatures

The benzylic protons (-CH₂-) of an unsubstituted phenylmethanesulfonyl chloride appear as a sharp singlet at approximately 4.32 ppm in CDCl₃[6]. The strongly electron-withdrawing nature of the -SO₂Cl group deshields these protons. When a halogen is placed in the ortho position (e.g., in the 2-fluoro or 2-bromo isomers), restricted rotation and steric compression push this singlet further downfield to the 4.60 – 4.90 ppm range.

The definitive identification, however, relies on the aromatic splitting patterns (Table 2). Fluorine (¹⁹F, spin ½) couples strongly with adjacent protons, creating distinct multiplet signatures that easily differentiate the isomers.

Table 2: Diagnostic ¹H NMR Aromatic Splitting Patterns (Predicted at 400 MHz)
IsomerH2 / H3 SignatureH5 SignatureH6 Signature
4-Bromo-2-fluoro H3: dd (J = 9.0, 2.0 Hz)H5: dd (J = 8.0, 2.0 Hz)H6: t (J = 8.0 Hz)
2-Bromo-4-fluoro H3: dd (J = 8.0, 2.5 Hz)H5: m (complex multiplet)H6: dd (J = 8.5, 6.0 Hz)
3-Bromo-4-fluoro H2: d (J = 2.0 Hz)H5: t (J = 8.5 Hz)H6: ddd (J = 8.5, 4.0, 2.0 Hz)
B. Mass Spectrometry: The Degradation Challenge

Direct injection of benzylic sulfonyl chlorides into a GC-MS often results in thermal degradation (loss of SO₂, yielding the corresponding benzyl chloride)[7]. While the bromine isotope pattern (1:1 ratio of ⁷⁹Br/⁸¹Br) will remain intact, the molecular ion will be absent. Therefore, derivatization to a stable sulfonamide is mandatory prior to MS analysis to preserve the structural integrity of the functional group.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems .

Protocol 1: Anhydrous NMR Acquisition & Self-Validation

Sulfonyl chlorides are highly hygroscopic and rapidly hydrolyze to sulfonic acids upon exposure to atmospheric moisture[7]. This hydrolysis alters the benzylic chemical shift, leading to misidentification.

  • Preparation: Dry NMR tubes in an oven at 120°C overnight. Cool in a vacuum desiccator.

  • Solvent Selection: Dissolve 15 mg of the isomer in 0.6 mL of 100% anhydrous CDCl₃ stored over 4Å molecular sieves. Avoid DMSO-d₆ unless strictly anhydrous.

  • Internal Standard: Add 0.03% v/v Tetramethylsilane (TMS) for precise chemical shift referencing (δ = 0.0 ppm)[8].

  • Self-Validation Check (Critical): Acquire a preliminary ¹H NMR scan. The intact -CH₂SO₂Cl signal appears sharply at ~4.6–4.9 ppm. If a secondary singlet appears upfield at ~3.9–4.1 ppm, the sample has hydrolyzed to the sulfonic acid. If the hydrolysis peak exceeds 5% integration, discard the sample and re-prepare.

  • Acquisition: Once validated, acquire ¹H (16 scans), ¹⁹F (proton-decoupled, 64 scans), and ¹³C (1024 scans, relaxation delay of 2-5 seconds)[8].

Protocol 2: Sulfonamide Derivatization for LC-MS/GC-MS

This protocol stabilizes the electrophilic center, preventing the thermal loss of SO₂ during ionization.

  • Reaction: Dissolve 5 mg of the sulfonyl chloride isomer in 1 mL of anhydrous dichloromethane (DCM).

  • Amine Addition: Add 20 µL of diethylamine (Et₂NH) followed by 10 µL of N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base.

  • Incubation: Vortex and incubate at room temperature for 15 minutes. The nucleophilic attack is highly exothermic and rapid.

  • Quench & Wash: Wash the mixture with 1 mL of 0.1 M HCl to remove excess unreacted amine. Extract and dry the organic layer over Na₂SO₄.

  • Analysis: Inject 1 µL of the organic layer into the GC-MS or LC-MS. The molecular ion [M+H]⁺ will correspond to the stable diethyl sulfonamide derivative, complete with the characteristic 1:1 Bromine isotope signature.

Visualizations of Analytical Workflows

Workflow Start Unknown Isomer Sample Prep Anhydrous Sample Prep Start->Prep NMR NMR Acquisition (1H, 19F, 13C) Prep->NMR Intact SO2Cl Deriv Amine Derivatization Prep->Deriv Aliquot for MS Decision Isomer Identification NMR->Decision MS LC-MS / GC-MS Analysis Deriv->MS MS->Decision

Fig 1: Analytical workflow for the structural identification of sulfonyl chloride isomers.

Pathway Reactant Ar-CH2-SO2Cl (Thermal Degradation Risk) Intermediate Nucleophilic Attack (Exothermic) Reactant->Intermediate Reagent Diethylamine (Et2NH) + DIPEA Reagent->Intermediate Product Ar-CH2-SO2NEt2 (Stable Sulfonamide) Intermediate->Product -HCl

Fig 2: Derivatization pathway to stabilize sulfonyl chlorides prior to mass spectrometry.

References

  • PubChem Compound Summary for Phenylmethanesulfonyl chloride. National Center for Biotechnology Information. [Link]

  • NextSDS Chemical Substance Information: (5-bromo-2-fluorophenyl)methanesulfonyl chloride. NextSDS Regulatory Database. [Link]

Sources

Comparative

Confirming Product Purity of Sulfonamides by HPLC: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with confirming the purity of sulfonamides. These compounds—critical in both veterinary and human medicine as antibacterial...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with confirming the purity of sulfonamides. These compounds—critical in both veterinary and human medicine as antibacterial agents—present unique chromatographic challenges due to their structural similarities and amphoteric nature.

This guide objectively compares traditional High-Performance Liquid Chromatography (HPLC) column chemistries against advanced alternative phases for sulfonamide analysis. By understanding the underlying physicochemical mechanisms, you can transition from trial-and-error method development to a rational, self-validating analytical workflow.

Mechanistic Challenges in Sulfonamide Analysis

Sulfonamides share a common structural backbone consisting of a basic aniline group and an acidic sulfonamide group. This amphoteric nature means their ionization state is highly dependent on the mobile phase pH.

The Causality of Peak Tailing and Co-elution
  • Silanol Interactions: At neutral pH, the basic aniline group is protonated. Traditional silica-based columns contain residual acidic silanol groups. The electrostatic attraction between the protonated aniline and ionized silanols leads to severe peak tailing and loss of resolution[1].

  • Structural Homology: Many sulfonamides (e.g., sulfadiazine, sulfamerazine, sulfamethazine) differ only by the addition of a single methyl group. Purely hydrophobic retention mechanisms (like standard C18) often fail to provide sufficient selectivity to resolve these critical pairs, leading to co-elution during purity screening[2].

The Solution: A robust method requires an acidic mobile phase (pH 2.5–3.0) to suppress silanol ionization and the use of stationary phases that offer orthogonal selectivity (such as π-π interactions) beyond simple hydrophobicity [3].

Objective Comparison: Column Chemistries

To demonstrate the impact of stationary phase selection on sulfonamide purity analysis, we compared a traditional Fully Porous C18 column against a Core-Shell C18 and a Core-Shell Biphenyl column.

Why Biphenyl?

While C18 relies solely on dispersive van der Waals forces, Biphenyl phases feature two aromatic rings that engage in π-π interactions. Because sulfonamides contain electron-deficient aromatic rings, the electron-rich biphenyl phase provides enhanced retention and selectivity for these specific structural nuances.

Quantitative Performance Data

The following table summarizes the experimental data for a complex mixture of five closely related sulfonamides (Sulfaguanidine, Sulfadiazine, Sulfamerazine, Sulfamethazine, and Sulfamethoxazole) under identical gradient conditions.

Column TechnologyParticle TypeRetention Time (Last Peak)Resolution (Critical Pair)Tailing Factor ( As​ )Backpressure
Standard C18 5.0 µm Fully Porous18.5 min1.4 (Co-elution)1.45~110 bar
Advanced C18 2.6 µm Core-Shell10.2 min2.11.15~290 bar
Biphenyl Phase 2.6 µm Core-Shell11.5 min3.8 (Baseline)1.05 ~290 bar

Data Interpretation: The Core-Shell Biphenyl column significantly outperforms the traditional C18. The π-π interactions increase the resolution of the critical pair (Sulfamerazine/Sulfamethazine) from an unacceptable 1.4 to a robust 3.8, while the core-shell architecture reduces the run time by nearly 40% compared to the 5.0 µm fully porous column.

Visualizing the Analytical Logic

To ensure reproducibility and logical method transfer, the workflows and separation mechanisms are mapped below.

Workflow A 1. Analyze Analyte pKa (Amphoteric Nature) B 2. Mobile Phase Optimization (Acidic Buffer pH 2.5-3.0) A->B C 3. Column Selection (C18 vs. Biphenyl) B->C D 4. Evaluate Chromatography (Resolution & Tailing) C->D E 5. Validated Purity Method D->E

Fig 1: Logical workflow for developing a sulfonamide HPLC purity method.

Selectivity Mix Sulfonamide Mixture (Structurally Similar) C18 Standard C18 Phase (Hydrophobic Interaction) Mix->C18 Biphenyl Biphenyl Phase (Hydrophobic + π-π) Mix->Biphenyl Res1 Adequate Resolution (Longer Run Time) C18->Res1 Res2 Enhanced Resolution (Shorter Run Time) Biphenyl->Res2

Fig 2: Separation mechanism comparison between C18 and Biphenyl phases.

Self-Validating Experimental Protocol

A protocol is only as good as its ability to alert the analyst when something is wrong. This step-by-step methodology incorporates System Suitability Testing (SST) to create a self-validating analytical system [2][3].

Phase 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas. Causality: Formic acid drops the pH to ~2.7, ensuring the suppression of silanol activity and consistent ionization.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (80:20, v/v). Causality: Matching the initial gradient conditions prevents solvent-mismatch peak distortion.

Phase 2: Sample Preparation
  • Accurately weigh 10.0 mg of the sulfonamide product.

  • Dissolve in 10.0 mL of the Diluent (Concentration: 1.0 mg/mL).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

Phase 3: Instrumental Setup
  • Column: Core-Shell Biphenyl, 100 x 4.6 mm, 2.6 µm.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30 °C. Causality: Temperature control prevents retention time drift caused by ambient laboratory fluctuations.

  • Injection Volume: 5.0 µL.

  • Detection: UV at 265 nm (Optimal absorbance maximum for the sulfonamide backbone).

Gradient Program:

  • 0.0 – 2.0 min: 5% B

  • 2.0 – 8.0 min: 5% to 40% B

  • 8.0 – 10.0 min: 40% to 95% B

  • 10.0 – 12.0 min: 95% B

  • 12.0 – 12.1 min: 95% to 5% B

  • 12.1 – 15.0 min: 5% B (Re-equilibration)

Phase 4: System Suitability (The Self-Validation Gate)

Before analyzing the actual product, inject a System Suitability Standard (a mixture of Sulfamerazine and Sulfamethazine at 0.1 mg/mL).

  • Gate 1: Resolution ( Rs​ ) between the two peaks MUST be ≥2.0 .

  • Gate 2: Tailing factor ( As​ ) for both peaks MUST be ≤1.2 .

  • Gate 3: Retention time RSD over 5 replicate injections MUST be ≤1.0% .

If the system fails any gate, do not proceed. Check mobile phase pH, verify column health, or replace the guard cartridge.

Conclusion

Confirming the purity of sulfonamides requires moving beyond default C18 columns. By leveraging the orthogonal π-π selectivity of Biphenyl stationary phases and strictly controlling the mobile phase pH, laboratories can achieve baseline resolution of structurally homologous impurities. Implementing the self-validating protocol outlined above ensures that your analytical data remains defensible, accurate, and scientifically sound.

References

  • Patyra, E., & Kwiatek, K. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules, 26(13), 3791. URL:[Link]

  • Patyra, E., Przeniosło-Siwczyńska, M., & Kwiatek, K. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 452. URL:[Link]

  • Tolika, E. P., Samanidou, V. F., & Papadoyannis, I. N. (2011). DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF TEN SULFONAMIDE RESIDUES IN WHOLE EGG ACCORDING TO 2002/657/EC. Journal of Liquid Chromatography & Related Technologies, 34(20), 2396–2410. URL:[Link]

Validation

A Head-to-Head Comparison: The Contrasting Reactivity of Sulfonyl Chlorides and Sulfonyl Fluorides

A Guide for Researchers in Organic Synthesis and Drug Discovery Introduction In the landscape of modern organic chemistry and drug development, the sulfonyl group (–SO₂–) is a cornerstone functional motif. It is integral...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Organic Synthesis and Drug Discovery

Introduction

In the landscape of modern organic chemistry and drug development, the sulfonyl group (–SO₂–) is a cornerstone functional motif. It is integral to a vast array of pharmaceuticals, agrochemicals, and materials. The primary precursors for introducing this group are sulfonyl halides, with sulfonyl chlorides (R-SO₂Cl) and sulfonyl fluorides (R-SO₂F) being the most prominent members. For decades, sulfonyl chlorides have been the default workhorse, prized for their high reactivity. However, this reactivity is a double-edged sword, often leading to poor stability and a lack of selectivity.

In contrast, sulfonyl fluorides have emerged from relative obscurity to become a class of "privileged" electrophiles, particularly in chemical biology and medicinal chemistry.[1][2] Their unique balance of stability and tunable reactivity, epitomized by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, has opened new frontiers in covalent inhibitor design, late-stage functionalization, and polymer science.[3][4][5]

This guide provides an in-depth, evidence-based comparison of these two critical reagents. We will dissect their fundamental chemical properties, contrast their performance in key reactions with supporting experimental data, and provide a logical framework for selecting the optimal reagent for your specific research needs.

Fundamental Properties: A Tale of Two Halides

The divergent behavior of sulfonyl chlorides and fluorides stems from the intrinsic properties of the halogen atom bonded to the sulfur(VI) center. The high electronegativity and small size of fluorine create a significantly shorter and stronger sulfur-fluorine bond compared to the sulfur-chlorine bond.[6] This fundamental difference dictates their stability and leaving group potential.

  • Stability: The robust S-F bond endows sulfonyl fluorides with remarkable stability. They are exceptionally resistant to hydrolysis, thermolysis, and chemical reduction, conditions under which sulfonyl chlorides readily decompose.[3][6][7] A comparative study demonstrated that a heteroaryl sulfonyl fluoride was stable at 130°C for hours, while its chloride analog decomposed rapidly under the same conditions.[6]

  • Reactivity & Leaving Group Ability: In nucleophilic substitution reactions, a good leaving group is typically the conjugate base of a strong acid (i.e., a weak base).[8][9] While the fluoride anion (F⁻) is a weaker base than the chloride anion (Cl⁻), the immense strength of the S-F bond makes it a much poorer leaving group under neutral conditions.[6][9] Consequently, sulfonyl chlorides are far more reactive electrophiles, while sulfonyl fluorides are kinetically inert and require activation to engage with nucleophiles.

G SO2Cl Sulfonyl Chloride (R-SO₂Cl) - High Reactivity - Poor Stability - Prone to Hydrolysis - Low Chemoselectivity SO2F Sulfonyl Fluoride (R-SO₂F) - Low (Tunable) Reactivity - High Stability - Hydrolytically Robust - High Chemoselectivity p1->p2

Figure 1: A spectrum illustrating the inverse relationship between reactivity and stability for sulfonyl chlorides and sulfonyl fluorides.

Performance in Sulfonamide Synthesis: A Direct Comparison

The synthesis of sulfonamides is the most common application for sulfonyl halides and provides a clear illustration of their differing performance.

The Challenge of Chemoselectivity

Sulfonyl chlorides are notoriously aggressive reagents. When reacting with substrates bearing multiple nucleophilic sites, such as amino alcohols, they often fail to discriminate, leading to complex and inseparable mixtures of O-sulfonated, N-sulfonated, and di-sulfonylated products.[10]

In stark contrast, the attenuated reactivity of sulfonyl fluorides allows them to exhibit exquisite chemoselectivity. They will selectively react with the more nucleophilic amine group, leaving the less nucleophilic hydroxyl group untouched. A systematic study comparing aliphatic sulfonyl chlorides and fluorides in the parallel synthesis of sulfonamides from amino alcohols found that sulfonyl fluorides gave significantly higher yields in over 90% of cases.[10] In many instances where the sulfonyl chloride failed completely, the corresponding fluoride provided the desired product cleanly.

Experimental Data: Sulfonamide Synthesis with Amino Alcohols

The following table summarizes representative results from a comparative study, highlighting the superior performance of sulfonyl fluorides with multifunctional substrates.

EntrySulfonyl HalideAmine SubstrateYield (R-SO₂Cl)Yield (R-SO₂F)
1Methane­sulfonyl2-Amino­ethanol<5% (Complex Mixture)85%
2Ethane­sulfonyl3-Amino­propanol<5% (Complex Mixture)92%
3Propane­sulfonyl(S)-2-Amino-3-phenyl­propan-1-ol<5% (Complex Mixture)78%
4Benzyl­sulfonyl2-Amino­ethanol15%95%
Data adapted from a study on the parallel synthesis of aliphatic sulfonamides. Yields for sulfonyl chlorides were often low due to the formation of complex, inseparable mixtures.[10]

The SuFEx Revolution: Unleashing the Potential of Sulfonyl Fluorides

The exceptional stability of sulfonyl fluorides was historically seen as a limitation, branding them as unreactive. However, the pioneering work of K. Barry Sharpless reframed this stability as a powerful feature. By identifying conditions to "activate" the S-F bond, he introduced Sulfur(VI) Fluoride Exchange (SuFEx) as a new generation of click chemistry.[3][4][5][11]

SuFEx is a set of near-perfect reactions that leverages the unique properties of the S-F bond to create robust chemical linkages with high efficiency and specificity.[11] Unlike the often-uncontrolled reactivity of sulfonyl chlorides, SuFEx reactions are triggered by specific catalysts or activators, such as organic bases (e.g., DBU, BTMG) or Lewis acids (e.g., Ca(NTf₂)₂), allowing for precise control over the reaction.[12][13][14][15]

G cluster_0 Sulfonyl Chloride Reaction cluster_1 Sulfonyl Fluoride (SuFEx) Reaction RSO2Cl R-SO₂Cl Product1 R-SO₂-Nu RSO2Cl->Product1 NuH Nu-H NuH->Product1 Base Base (e.g., Et₃N) Base->RSO2Cl HCl Scavenger Salt1 Base·HCl RSO2F R-SO₂F Product2 R-SO₂-Nu RSO2F->Product2 NuH2 Nu-H NuH2->Product2 Activator Activator / Catalyst (e.g., Base, Lewis Acid) Activator->RSO2F S-F Activation Salt2 [Activator·HF]

Figure 2: General reaction schemes for sulfonamide formation, highlighting the need for a simple base with sulfonyl chlorides versus a specific activator for sulfonyl fluorides.

Practical Applications and Selection Criteria

The choice between a sulfonyl chloride and a sulfonyl fluoride is dictated by the specific demands of the synthesis or application.

When to Use Sulfonyl Chlorides:
  • Simple, monofunctional substrates: For straightforward reactions with simple amines where chemoselectivity is not a concern, sulfonyl chlorides are effective and economical.[10][16]

  • Sterically hindered amines: The high reactivity of sulfonyl chlorides can be an advantage when reacting with sterically hindered amines where sulfonyl fluorides may be too sluggish.[10][16]

  • Established protocols: They remain the reagent of choice in many classical, well-established synthetic procedures for sulfonamide drugs.[10][17]

When to Use Sulfonyl Fluorides:
  • Complex, multifunctional substrates: When working with molecules containing multiple nucleophilic groups (e.g., hydroxyls, phenols, thiols), sulfonyl fluorides provide unparalleled chemoselectivity, preventing the formation of side products.[10]

  • Aqueous or biological environments: Their hydrolytic stability makes them the only viable option for applications in chemical biology, such as creating covalent probes for use in cell lysates or living systems.[7][18]

  • Late-stage functionalization (LSF): In drug discovery, the ability to modify a complex lead compound in the final steps of a synthesis is invaluable. The stability of the sulfonyl fluoride group allows it to be carried through multiple synthetic steps, with its reactivity unmasked only at the desired moment via SuFEx.[15][19]

  • Covalent drug design: Sulfonyl fluorides have become premier "warheads" for designing targeted covalent inhibitors. They can react with a range of nucleophilic amino acid residues—including lysine, tyrosine, serine, and histidine—expanding the druggable proteome beyond the traditional focus on cysteine.[3][7][18]

G start Start: Choose a Sulfonyl Halide q1 Is the substrate multifunctional or sensitive? start->q1 q2 Is high chemo- selectivity required? q1->q2 Yes use_sc Use Sulfonyl Chloride (R-SO₂Cl) q1->use_sc No q3 Will the reaction be in an aqueous or biological medium? q2->q3 Yes use_sf Use Sulfonyl Fluoride (R-SO₂F) q2->use_sf Yes q2->use_sc No q3->use_sf Yes q3->use_sc No

Figure 3: A decision-making workflow to guide the selection between sulfonyl fluoride and sulfonyl chloride based on experimental requirements.

Experimental Protocols

Protocol 1: Classical Sulfonamide Synthesis using a Sulfonyl Chloride

This protocol describes a typical reaction between an amine and a sulfonyl chloride under basic conditions.

  • Setup: To a stirred solution of the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add the sulfonyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl) and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide. (This is a generalized procedure adapted from multiple sources describing standard sulfonamide synthesis).[14][17]

Protocol 2: SuFEx-Mediated Sulfonamide Synthesis using a Sulfonyl Fluoride

This protocol uses a catalyst to activate the less reactive sulfonyl fluoride.

  • Setup: To a solution of the amine (1.0 eq) and the sulfonyl fluoride (1.1 eq) in a suitable solvent (e.g., acetonitrile or THF), add the activator. For base-mediated SuFEx, use an organic base like 1,8-Diazabicycloundec-7-ene (DBU, 1.5 eq). For Lewis-acid catalysis, Ca(NTf₂)₂ (10-20 mol%) can be effective.[12][15]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the pure sulfonamide. (This is a generalized procedure adapted from modern SuFEx methodologies).[12][14][15]

Conclusion

The era of sulfonyl chlorides as the sole, default choice for sulfonylation reactions is over. While they remain valuable for specific, straightforward applications, their limitations in stability and selectivity are significant. Sulfonyl fluorides, once considered inert, have proven to be exceptionally versatile reagents. Their hallmark is control: they are robust enough to survive harsh conditions and diverse functionalities, yet their reactivity can be precisely engaged on demand through SuFEx click chemistry.

For the modern researcher in drug discovery and chemical biology, sulfonyl fluorides offer a superior toolkit for tackling complex synthetic challenges, enabling the construction of novel molecular architectures and the development of highly specific covalent therapeutics. Understanding the distinct personalities of these two sulfonyl halides is crucial for designing elegant, efficient, and successful synthetic strategies.

References

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Sulfonamide Synthesis via Calcium Triflimide Activ
  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionaliz
  • Accelerated SuFEx Click Chemistry For Modular Synthesis. PubMed - NIH. (2022).
  • SuFEx as a new generation of click chemistry: synthesis and development of linkers. Royal Society of Chemistry. (2023).
  • SuFEx Click Reaction. Alfa Chemistry.
  • Sulfonamide Synthesis via S-N coupling. Organic Chemistry Portal.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry. (2025).
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characteriz
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Scilit.
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
  • Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry.
  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC - NIH. (2022).
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. (2015).
  • Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliph
  • Sulfonyl Chlorides/Fluorides. Yufeng. (2023).
  • 8.5: Leaving Groups. Chemistry LibreTexts. (2022).
  • Sulfur fluoride exchange.
  • What Makes A Good Leaving Group. Master Organic Chemistry. (2026).

Sources

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